2-Hydroxy-methyl-5-methoxy-pyridine
説明
特性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC名 |
5-methoxy-3-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(10-2)4-8-7(5)9/h3-4H,1-2H3,(H,8,9) |
InChIキー |
KKZHZPRAQCWJLX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CNC1=O)OC |
製品の起源 |
United States |
Physicochemical Profiling and Synthetic Applications of 2-Hydroxymethyl-5-methoxypyridine in Drug Discovery
Executive Summary
2-Hydroxymethyl-5-methoxypyridine , systematically known as (5-methoxypyridin-2-yl)methanol, is a highly versatile heterocyclic building block extensively utilized in modern medicinal chemistry. Featuring a pyridine core substituted with an electron-donating methoxy group and a reactive hydroxymethyl moiety, this compound presents a unique physicochemical profile. It is particularly valued in the design of central nervous system (CNS) therapeutics and Positron Emission Tomography (PET) imaging agents, where precise control over lipophilicity and topological polar surface area (TPSA) is required to ensure optimal blood-brain barrier (BBB) penetration[1].
This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its behavior, and rigorously validated experimental protocols for its application in drug discovery.
Part 1: Core Physicochemical Properties and Mechanistic Insights
To effectively deploy 2-Hydroxymethyl-5-methoxypyridine in a drug discovery campaign, researchers must understand the causality between its structural features and its macroscopic properties. The data below outlines the foundational metrics of the compound, sourced from computational chemistry databases[2].
Quantitative Physicochemical Data
| Property | Value | Structural Implication |
| Chemical Name | 2-Hydroxymethyl-5-methoxypyridine | - |
| CAS Registry Number | 127978-70-5 | Standardized identification[2]. |
| Molecular Formula | C7H9NO2 | - |
| Molecular Weight | 139.15 g/mol | Low MW allows for fragment-based drug design. |
| Hydrogen Bond Donors | 1.0 | Facilitates aqueous solubility via the C2-hydroxyl[2]. |
| Hydrogen Bond Acceptors | 3.0 | Enhances target binding affinity[2]. |
| Rotatable Bonds | 2 | Maintains low entropic penalty upon target binding[2]. |
| Fraction Csp3 | 0.29 | Provides moderate 3D character to the planar ring[2]. |
| Molar Refractivity | 36.86 | Indicates moderate steric bulk and polarizability[2]. |
Mechanistic Causality of the Molecular Structure
-
Electronic Effects on pKa: The methoxy group at the C5 position acts as an electron-donating group (EDG) via resonance. This electron density is pushed into the pyridine ring, subtly increasing the basicity (pKa) of the pyridine nitrogen compared to an unsubstituted pyridine. This enhances its ability to act as a hydrogen bond acceptor at physiological pH.
-
Solubility and Partitioning: The combination of one hydrogen bond donor and three acceptors yields a favorable TPSA. Its low molecular weight and balanced lipophilicity make it an ideal fragment for appending to larger pharmacophores without drastically inflating the overall lipophilicity (LogP) of the final drug candidate—a critical factor for preventing non-specific binding to plasma proteins[1].
Figure 1: Mechanistic impact of functional groups on physicochemical behavior.
Part 2: Experimental Methodologies for Physicochemical Profiling
Trustworthy drug development relies on empirical validation of calculated properties. The following protocol is designed as a self-validating system to ensure data integrity when profiling the lipophilicity of 2-Hydroxymethyl-5-methoxypyridine derivatives.
Protocol 1: Highly Controlled Shake-Flask Method for LogP Determination
Objective: To empirically determine the octanol/water partition coefficient, a critical metric for predicting BBB permeability. Causality & Validation: Mutual saturation of the phases prior to the experiment prevents volume shifts during the partitioning phase, which would otherwise skew concentration calculations. A mass balance equation ( CinitialVinitial=CaqVaq+CorgVorg ) is employed as a self-validating check; a recovery of <95% indicates potential emulsion formation, degradation, or adsorption to the glassware, invalidating the run.
Step-by-Step Methodology:
-
Phase Preparation: Stir equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours at 25°C to achieve mutual saturation. Separate the phases using a separatory funnel.
-
Standard Preparation: Dissolve exactly 1.0 mg of the compound in 1.0 mL of the pre-saturated n-octanol.
-
Partitioning: In a glass vial, combine 500 µL of the spiked octanol with 500 µL of the pre-saturated PBS.
-
Equilibration: Agitate the mixture on a mechanical shaker at 200 rpm for 1 hour at a constant 25°C.
-
Separation: Centrifuge the vials at 3000 x g for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.
-
Quantification: Carefully extract aliquots from both the organic and aqueous layers. Analyze via HPLC-UV (detecting at ~270 nm, corresponding to the pyridine chromophore).
-
Validation & Calculation: Calculate the mass balance. If >95%, compute LogP as log10([Org]/[Aq]) .
Figure 2: Self-validating shake-flask protocol for LogP determination.
Part 3: Application in Drug Discovery - PDE10 Inhibitor Synthesis
Beyond its physicochemical elegance, 2-Hydroxymethyl-5-methoxypyridine is a potent synthetic precursor. A prominent example is its use in the synthesis of Phosphodiesterase 10A (PDE10A) inhibitors, which are evaluated as PET imaging candidates for neurological disorders[1].
In these workflows, the compound undergoes a Mitsunobu etherification. The primary hydroxyl group at the C2 position is highly reactive, while the pyridine nitrogen remains relatively inert under the weakly acidic conditions of the Mitsunobu reaction, preventing unwanted N-alkylation.
Protocol 2: Microwave-Assisted Mitsunobu Etherification
Objective: To couple 2-Hydroxymethyl-5-methoxypyridine with a phenolic or heterocyclic core to generate an ether-linked pharmacophore[1]. Causality & Validation: Microwave irradiation is utilized instead of conventional heating to overcome the steric hindrance often present in complex drug scaffolds, drastically reducing reaction time from hours to 20 minutes[1]. This is particularly crucial when developing precursors for radiolabeling, where rapid synthetic steps are preferred. The reaction's success is self-validated by TLC tracking of the disappearance of the highly UV-active pyridine starting material.
Step-by-Step Methodology:
-
Reagent Assembly: In a microwave-safe reaction vial, combine the core scaffold (0.550 mmol), 2 (0.115 g, 0.825 mmol), and triphenylphosphine (PPh3, 0.216 g, 0.825 mmol) in 4 mL of anhydrous tetrahydrofuran (THF)[1].
-
Activation: Cool the mixture to 0°C. Dropwise, add diisopropyl azodicarboxylate (DIAD, 0.190 g, 0.825 mmol)[1]. Mechanistic note: Cooling prevents the premature decomposition of the betaine intermediate formed between PPh3 and DIAD.
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120°C for exactly 20 minutes[1].
-
Workup: Evaporate the THF under reduced pressure to dryness[1]. Resuspend the crude mixture in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate to neutralize any acidic byproducts.
-
Purification: Purify the concentrated organic layer via silica gel column chromatography to isolate the ether-linked product[1].
Figure 3: Microwave-assisted Mitsunobu etherification workflow.
References
- Title: 127978-70-5 | (5-Methoxypyridine-2-yl)
- Title: Synthesis, In Vivo Occupancy, and Radiolabeling of Potent Phosphodiesterase Subtype-10 Inhibitors as Candidates for Positron Emission Tomography Imaging Source: Journal of Medicinal Chemistry - ACS Publications URL
Sources
An In-depth Technical Guide to the 1H and 13C NMR Spectra of 2-Hydroxymethyl-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Hydroxymethyl-5-methoxypyridine. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. While experimental spectral data for this specific molecule is not widely available in the public domain, this document leverages established principles of NMR spectroscopy and data from structurally analogous compounds to provide a robust, predictive analysis. This guide is designed to serve as a valuable resource for researchers in the synthesis, identification, and application of this and related pyridine derivatives.
The core of this guide is built upon a foundation of scientific integrity, drawing from established spectroscopic principles to predict and interpret the NMR data. The causality behind spectral features is explained, providing a deeper understanding beyond mere data reporting.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the following molecular structure and atom numbering scheme for 2-Hydroxymethyl-5-methoxypyridine will be used throughout this guide.
Caption: Molecular structure and atom numbering of 2-Hydroxymethyl-5-methoxypyridine.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 2-Hydroxymethyl-5-methoxypyridine is based on the analysis of substituent effects on the pyridine ring. The electron-donating methoxy group at the C5 position and the hydroxymethyl group at the C2 position will significantly influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Data for 2-Hydroxymethyl-5-methoxypyridine (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H6 | ~8.2 | d | ~2.5 |
| H4 | ~7.2 | dd | ~8.5, 2.5 |
| H3 | ~7.0 | d | ~8.5 |
| OH | Variable (broad s) | s | - |
| CH₂ | ~4.7 | s | - |
| OCH₃ | ~3.9 | s | - |
Justification of Predicted ¹H Chemical Shifts:
-
H6: This proton is ortho to the nitrogen atom, which is strongly electron-withdrawing, leading to a significant downfield shift. The methoxy group at the C5 position has a minor influence.
-
H4: This proton is meta to the nitrogen and ortho to the electron-donating methoxy group. It experiences coupling to both H3 and H6, resulting in a doublet of doublets.
-
H3: This proton is meta to the methoxy group and para to the nitrogen. It will be the most upfield of the aromatic protons and will appear as a doublet due to coupling with H4.
-
OH: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet.
-
CH₂: The methylene protons of the hydroxymethyl group are adjacent to the aromatic ring and the hydroxyl group, leading to a downfield shift. They are expected to appear as a singlet.
-
OCH₃: The methyl protons of the methoxy group are in a typical region for such functional groups and will appear as a sharp singlet.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum is also based on the electronic effects of the substituents on the pyridine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the electron-donating nature of the methoxy and hydroxymethyl groups.
Table 2: Predicted ¹³C NMR Data for 2-Hydroxymethyl-5-methoxypyridine (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~158 |
| C6 | ~147 |
| C5 | ~140 |
| C3 | ~121 |
| C4 | ~110 |
| CH₂ | ~64 |
| OCH₃ | ~56 |
Justification of Predicted ¹³C Chemical Shifts:
-
C2 and C6: These carbons are adjacent to the electronegative nitrogen atom and are therefore the most deshielded, appearing at the lowest field.
-
C5: This carbon is directly attached to the electron-donating methoxy group, which causes a downfield shift.
-
C3 and C4: These carbons are further from the nitrogen and are more shielded, appearing at higher fields.
-
CH₂: The carbon of the hydroxymethyl group is attached to an oxygen atom, resulting in a chemical shift in the 60-70 ppm range.
-
OCH₃: The methyl carbon of the methoxy group will appear at a characteristic upfield position.
Experimental Protocol for NMR Data Acquisition
For researchers who have synthesized 2-Hydroxymethyl-5-methoxypyridine, the following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of the purified compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used if solubility is an issue.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Transfer: Gently swirl the vial to dissolve the sample completely. Once dissolved, transfer the solution to a clean, dry 5 mm NMR tube.
II. Instrument Setup and Data Acquisition
The following parameters are for a standard 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument used.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the lower natural abundance of the ¹³C nucleus.
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction: Phase the spectra and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all significant peaks in both spectra.
Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow for the NMR analysis of a novel compound like 2-Hydroxymethyl-5-methoxypyridine.
Caption: A general workflow for NMR spectral analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-Hydroxymethyl-5-methoxypyridine. By understanding the expected spectral features and the underlying principles, researchers can more effectively characterize this molecule upon its synthesis. The provided experimental protocol offers a robust starting point for acquiring high-quality NMR data, which is essential for unambiguous structure determination and for ensuring the purity of the compound for further applications in drug discovery and development.
References
2-Hydroxy-methyl-5-methoxy-pyridine solubility in polar organic solvents
An In-depth Technical Guide to the Solubility of (5-methoxypyridin-2-yl)methanol in Polar Organic Solvents
Executive Summary
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences drug discovery, development, and formulation.[1] This technical guide provides a comprehensive analysis of the solubility of (5-methoxypyridin-2-yl)methanol (CAS No: 58584-63-7), a key heterocyclic building block, in polar organic solvents. While specific quantitative data for this compound is limited in public literature, this document synthesizes foundational solubility principles, data from structurally similar pyridine derivatives, and established experimental protocols to offer a robust framework for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings of its solubility based on molecular structure, present qualitative solubility profiles, and provide detailed, field-proven methodologies for its empirical determination and enhancement.
Introduction to (5-methoxypyridin-2-yl)methanol: A Profile
(5-methoxypyridin-2-yl)methanol, also known as 2-hydroxymethyl-5-methoxypyridine, is a pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a pyridine ring, a methoxy group, and a hydroxymethyl substituent, provides a unique combination of aromaticity, hydrogen-bonding capabilities, and polarity that dictates its behavior in various solvent systems.
Molecular Structure and Physicochemical Properties
The unique arrangement of functional groups in (5-methoxypyridin-2-yl)methanol is central to its solubility characteristics. The pyridine nitrogen and the oxygen atoms of the methoxy and hydroxyl groups can act as hydrogen bond acceptors, while the hydroxyl group provides a hydrogen bond donor site.
Diagram 1: Molecular Structure of (5-methoxypyridin-2-yl)methanol
Caption: Structure of (5-methoxypyridin-2-yl)methanol.
The key physicochemical properties that govern its solubility are summarized below.
| Property | Value | Significance & Source |
| Molecular Formula | C₇H₉NO₂ | [2] |
| Molecular Weight | 139.15 g/mol | [2] |
| pKa (estimated) | ~4-5 | The pyridine nitrogen imparts weak basicity. The solubility of pyridine derivatives is often pH-dependent, increasing in acidic conditions due to protonation.[3][4] |
| logP (o/w) (estimated) | ~0.4-0.8 | The octanol-water partition coefficient suggests a relatively balanced hydrophilic-lipophilic character, indicating potential solubility in both polar and some non-polar systems.[4][5] |
| Physical Form | Solid/Liquid | The physical state at a given temperature affects the energy required to break the crystal lattice for dissolution. |
The Science of Solubility: A Theoretical Framework
The extent to which a solute dissolves in a solvent is dictated by a balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle "like dissolves like" serves as a useful heuristic: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[6]
For (5-methoxypyridin-2-yl)methanol in polar organic solvents, the primary interactions governing solubility are:
-
Dipole-Dipole Interactions: As a polar molecule, it interacts favorably with polar solvents like ethanol and dimethyl sulfoxide (DMSO).[7]
-
Hydrogen Bonding: The presence of a hydroxyl group (a hydrogen bond donor and acceptor) and heteroatoms (N and O, which are hydrogen bond acceptors) allows for strong hydrogen bonding with protic solvents (e.g., methanol, ethanol) and aprotic polar solvents (e.g., acetone, DMSO).
The physical properties of pyridines, such as their higher boiling points and water miscibility compared to benzene, are a direct result of their polarity and ability to form hydrogen bonds.[8][9]
Solubility Profile of (5-methoxypyridin-2-yl)methanol
| Polar Organic Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Similar polarity and excellent hydrogen bonding capabilities (both donor and acceptor). |
| Ethanol | Polar Protic | High | "Like dissolves like" principle applies; strong potential for hydrogen bonding. Related pyridine compounds show good solubility in alcohols.[10] |
| Isopropanol | Polar Protic | Moderate to High | Slightly less polar than ethanol, but still a strong candidate for dissolution. |
| Acetone | Polar Aprotic | Moderate | Acts as a hydrogen bond acceptor, but lacks a donor group. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar solvent with strong hydrogen bond accepting capabilities, making it an excellent solvent for many organic compounds.[7][11] |
| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO and a weaker hydrogen bond acceptor. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to Low | Lower polarity and weaker hydrogen bond accepting ability compared to other polar aprotic solvents. |
Standardized Protocols for Experimental Solubility Determination
To move beyond prediction and obtain robust, quantitative data, rigorous experimental evaluation is necessary. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility and is highly recommended for its accuracy and reliability.[4][12]
Diagram 2: Workflow for Equilibrium Solubility Determination
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Methoxy-5-hydroxymethylpyridine (CAS 58584-63-7) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [w.vw.chemblink.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.ws [chem.ws]
- 7. gchemglobal.com [gchemglobal.com]
- 8. softbeam.net:8080 [softbeam.net:8080]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. chembk.com [chembk.com]
- 11. Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Thermodynamic Stability of 2-Hydroxy-methyl-5-methoxy-pyridine at Room Temperature
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermodynamic stability of 2-Hydroxy-methyl-5-methoxy-pyridine at room temperature. We delve into the intrinsic molecular factors governing its stability, outline robust experimental protocols for its evaluation, and discuss potential degradation pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the characterization and formulation of pyridine-based pharmaceutical compounds.
Introduction: The Imperative of Thermodynamic Stability in Drug Development
In the landscape of pharmaceutical development, the thermodynamic stability of a drug substance is a cornerstone of its quality profile. It dictates not only the compound's shelf-life and storage requirements but also its behavior in vivo. An unstable compound can lead to a loss of potency, the formation of potentially toxic degradation products, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes.
2-Hydroxy-methyl-5-methoxy-pyridine, a substituted pyridine derivative, possesses a chemical architecture of interest in medicinal chemistry. The interplay of its hydroxymethyl, methoxy, and pyridine ring functionalities presents a unique stability profile that warrants thorough investigation. Understanding its inherent thermodynamic stability at room temperature is paramount for its progression through the development pipeline, from early-stage formulation to commercial manufacturing. This guide will provide the foundational knowledge and practical methodologies to comprehensively characterize the stability of this promising molecule.
Intrinsic Molecular Factors Influencing Stability
The thermodynamic stability of 2-Hydroxy-methyl-5-methoxy-pyridine is intrinsically linked to its molecular structure. The electronic and steric effects of its substituents on the pyridine ring are key determinants of its reactivity and, consequently, its stability.
-
The Pyridine Ring: The pyridine ring, a heteroaromatic system, has a different electron distribution compared to benzene. The nitrogen atom's electronegativity leads to a reduction in electron density at the ortho and para positions, which can influence its susceptibility to nucleophilic or electrophilic attack.[1]
-
Hydroxymethyl Group (-CH₂OH): This group can participate in oxidation reactions, potentially leading to the corresponding aldehyde or carboxylic acid. It can also be involved in esterification or etherification reactions. The hydroxyl group's proximity to the pyridine nitrogen may allow for intramolecular hydrogen bonding, which could influence the molecule's conformation and stability.
-
Methoxy Group (-OCH₃): The methoxy group is an electron-donating group, which can increase the electron density of the pyridine ring, potentially affecting its reactivity.[2] It can also be susceptible to cleavage under certain conditions, although this is generally less likely at room temperature.
The relative positions of these substituents are also crucial. The interplay of their electronic effects can either stabilize or destabilize the molecule. A comprehensive understanding of these factors is the first step in predicting potential degradation pathways.
Predicting Potential Degradation Pathways
Based on the functional groups present in 2-Hydroxy-methyl-5-methoxy-pyridine, several degradation pathways can be postulated under ambient conditions. These are primarily driven by oxidation, and to a lesser extent, hydrolysis, especially in the presence of moisture.
-
Oxidation: The hydroxymethyl group is a primary site for oxidation. Atmospheric oxygen can initiate radical chain reactions, leading to the formation of an aldehyde and subsequently a carboxylic acid. The pyridine ring itself can also undergo oxidation, although this typically requires more forcing conditions.
-
Hydrolysis: While the methoxy group is generally stable, prolonged exposure to moisture, particularly at non-neutral pH, could potentially lead to its hydrolysis, yielding the corresponding hydroxypyridine derivative.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate photochemical reactions, leading to a variety of degradation products.[3] Pyridine and its derivatives are known to be susceptible to photodegradation.
Identifying these potential pathways is crucial for designing a comprehensive stability testing program.
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is necessary to rigorously assess the thermodynamic stability of 2-Hydroxy-methyl-5-methoxy-pyridine. This involves both long-term and accelerated stability studies, coupled with advanced analytical techniques to identify and quantify any degradation products.
Stability Study Design Following ICH Guidelines
The International Council for Harmonisation (ICH) provides a framework for stability testing of new drug substances.[4][5][6] Adherence to these guidelines ensures that the data generated is suitable for regulatory submissions.
Long-Term Stability Study:
-
Conditions: 25°C ± 2°C / 60% RH ± 5% RH
-
Duration: A minimum of 12 months.[4]
-
Testing Frequency: 0, 3, 6, 9, 12, 18, and 24 months.
Accelerated Stability Study:
-
Conditions: 40°C ± 2°C / 75% RH ± 5% RH
-
Duration: A minimum of 6 months.[4]
-
Testing Frequency: 0, 3, and 6 months.
The accelerated study provides an early indication of the compound's stability and can be used to predict its shelf-life under long-term storage conditions.[4]
Experimental Workflow for ICH Stability Studies
Caption: Workflow for conducting ICH-compliant stability studies.
Analytical Methodologies
The choice of analytical methods is critical for accurately monitoring the stability of 2-Hydroxy-methyl-5-methoxy-pyridine.
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the cornerstone of any stability study. This method must be capable of separating the parent compound from all potential degradation products.
-
Protocol:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.
-
Detection: UV detection at a wavelength where both the parent compound and potential impurities have significant absorbance. A photodiode array (PDA) detector is highly recommended to obtain UV spectra for peak purity assessment.
-
Injection Volume: Typically 10 µL.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an indispensable tool for the identification of unknown degradation products.
-
Protocol:
-
Couple the validated HPLC method to a mass spectrometer (e.g., a quadrupole time-of-flight or an Orbitrap mass analyzer).
-
Acquire data in both positive and negative ionization modes to maximize the chances of detecting all impurities.
-
Perform MS/MS fragmentation of the parent compound and any observed degradation products to aid in structural elucidation.
-
Forced Degradation Studies: To ensure the stability-indicating nature of the analytical method and to gain further insight into potential degradation pathways, forced degradation (stress testing) studies should be performed.
-
Conditions:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C)
-
Basic: 0.1 M NaOH at elevated temperature (e.g., 60°C)
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: Dry heat (e.g., 80°C)
-
Photolytic: Exposure to light according to ICH Q1B guidelines.
-
The degradation observed under these stress conditions can help to identify the most likely degradation products that may form under long-term storage.
Data Presentation and Interpretation
The data generated from the stability studies should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Representative Stability Data for 2-Hydroxy-methyl-5-methoxy-pyridine at 25°C / 60% RH
| Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) | Water Content (%) |
| 0 | White to off-white powder | 100.0 | 0.15 | 0.2 |
| 3 | Conforms | 99.8 | 0.18 | 0.2 |
| 6 | Conforms | 99.7 | 0.20 | 0.3 |
| 12 | Conforms | 99.5 | 0.25 | 0.3 |
Table 2: Representative Stability Data for 2-Hydroxy-methyl-5-methoxy-pyridine at 40°C / 75% RH
| Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) | Water Content (%) |
| 0 | White to off-white powder | 100.0 | 0.15 | 0.2 |
| 3 | Conforms | 98.5 | 0.55 | 0.4 |
| 6 | Conforms | 97.2 | 0.98 | 0.5 |
The results from these studies will allow for the determination of a retest period or shelf life for the drug substance. Any significant trends in the data, such as a consistent decrease in assay or an increase in impurities, should be carefully evaluated.
Calorimetric Approaches for Thermodynamic Stability Assessment
While long-term stability studies provide empirical data on degradation over time, calorimetric techniques can offer fundamental thermodynamic information about the stability of the solid-state form of the compound.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. It is a powerful tool for determining the melting point, enthalpy of fusion, and for detecting any solid-state phase transitions. A sharp melting endotherm with a high enthalpy of fusion is generally indicative of a stable crystalline form.
-
Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Seal the pan (hermetically if the sample is volatile or hygroscopic).
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and to identify the temperature at which decomposition begins.
-
Protocol:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the mass loss as a function of temperature.
-
Logical Relationship between Molecular Structure and Stability Assessment
Caption: Relationship between molecular properties and stability assessment.
Summary and Recommendations
The thermodynamic stability of 2-Hydroxy-methyl-5-methoxy-pyridine at room temperature is a critical parameter that must be thoroughly evaluated during its development as a potential pharmaceutical agent. A comprehensive assessment should include:
-
A theoretical analysis of the molecule's structure to predict potential degradation pathways.
-
Rigorous long-term and accelerated stability studies conducted according to ICH guidelines.
-
The development and validation of a stability-indicating analytical method , preferably using HPLC with PDA detection, and supported by LC-MS for impurity identification.
-
Forced degradation studies to challenge the analytical method and to gain insight into the degradation profile.
-
Calorimetric analysis (DSC and TGA) to characterize the solid-state thermal properties of the compound.
Based on the data obtained, a retest period and appropriate storage conditions can be established. For 2-Hydroxy-methyl-5-methoxy-pyridine, it is recommended to store the material in well-closed containers, protected from light and moisture, at controlled room temperature.
References
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
International Council for Harmonisation. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
A. G. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. [Link]
-
QbD Group. (2023, July 2). 4 Factors Influencing the Stability of Medicinal Products. [Link]
-
Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. upm-inc.com [upm-inc.com]
- 6. database.ich.org [database.ich.org]
2-Hydroxymethyl-5-methoxy-pyridine: A Technical Guide to Toxicity, Handling, and Synthetic Utility
Executive Summary
In the landscape of modern drug discovery, functionalized heterocycles serve as the architectural foundation for targeted therapeutics and molecular imaging agents. 2-Hydroxymethyl-5-methoxy-pyridine (IUPAC: (5-Methoxypyridin-2-yl)methanol; CAS: 127978-70-5) has emerged as a highly privileged structural motif[1]. Its unique electronic distribution—driven by the electron-donating 5-methoxy group and the versatile 2-hydroxymethyl handle—makes it an ideal precursor for complex amidation, etherification, and radiolabeling workflows.
As a Senior Application Scientist, I have observed that the successful integration of this compound into drug development pipelines requires a rigorous understanding of its physicochemical properties, toxicological profile, and synthetic behavior. This whitepaper provides a comprehensive, field-proven guide to handling and utilizing (5-Methoxypyridin-2-yl)methanol, specifically focusing on its role in synthesizing Positron Emission Tomography (PET) ligands for neurodegenerative diseases and T-type calcium channel antagonists[2][3].
Molecular Identity and Physicochemical Profiling
Understanding the baseline physicochemical properties of (5-Methoxypyridin-2-yl)methanol is critical for predicting its solubility, reactivity, and biological partitioning. The methoxy substituent significantly increases the electron density of the pyridine ring, enhancing its basicity and nucleophilicity compared to unsubstituted pyridine.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | (5-Methoxypyridin-2-yl)methanol |
| CAS Number | 127978-70-5 |
| Molecular Formula | C₇H₉NO₂ |
| Molecular Weight | 139.15 g/mol |
| SMILES String | OCC1=NC=C(OC)C=C1 |
| LogP (Predicted) | ~0.90 - 0.93 |
| Physical State | Solid / Crystalline Powder |
| Solubility | Soluble in CHCl₃, DCM, Methanol, and DMSO |
Toxicological Mechanisms and MSDS Protocols
While specific acute oral toxicity (LD₅₀) data for CAS 127978-70-5 is not exhaustively documented in public databases, its structural homology to other substituted pyridines dictates a conservative, highly regulated handling approach[4].
Hazard Identification & Causality
The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements[4]:
-
H315 (Causes skin irritation): The lipophilic nature of the methoxy-pyridine core allows it to partition into the stratum corneum, where the basic pyridine nitrogen can disrupt local cellular pH and lipid bilayers.
-
H319 (Causes serious eye irritation): Contact with mucosal membranes leads to rapid localized inflammation due to the compound's capacity to act as a mild organic base and hydrogen-bond acceptor.
-
H335 (May cause respiratory irritation): Inhalation of crystalline dust can trigger respiratory sensitization.
Self-Validating Safe Handling Protocol
To ensure trustworthiness and safety in the laboratory, the following self-validating protocol must be implemented. It is designed so that the failure of one safety layer is immediately mitigated by the next.
-
Engineering Controls: All manipulations of the dry powder must occur within a Class II Type A2 Biological Safety Cabinet or a chemical fume hood maintaining a face velocity of >100 fpm.
-
Personal Protective Equipment (PPE):
-
Gloves: Double-layer nitrile gloves (thickness >0.11 mm). The inner glove acts as a baseline defense, while the outer glove is frequently changed to prevent cross-contamination.
-
Respirator: A half-mask respirator equipped with N95/P100 particulate filters is mandatory if aerosolization is a risk during scale-up.
-
-
Environmental Management: Store the compound under an inert gas (Argon or Nitrogen) at 2-8°C to prevent oxidative degradation of the hydroxymethyl group.
Fig 1. Self-validating safety workflow for handling hazardous pyridine derivatives.
Synthetic Methodologies: The Boekelheide Rearrangement
The de novo synthesis of (5-Methoxypyridin-2-yl)methanol frequently relies on the functionalization of 5-methoxy-2-methylpyridine[2]. The most robust method for this transformation is the Boekelheide Rearrangement , which selectively functionalizes the alpha-methyl group of the pyridine ring.
Causality in Experimental Design
Why use an N-oxide intermediate? The pyridine nitrogen is highly unreactive toward direct electrophilic substitution at the 2-methyl position. By oxidizing the nitrogen using meta-chloroperoxybenzoic acid (mCPBA), we create an N-oxide. The oxygen atom of the N-oxide is highly nucleophilic and readily attacks acetic anhydride. This triggers a [3,3]-sigmatropic rearrangement, transferring the oxygen functionality to the adjacent methyl carbon, effectively bypassing the ring's inertness.
Step-by-Step Experimental Protocol
Note: This protocol is adapted from standard synthetic workflows for T-type calcium channel antagonist precursors[2].
Step 1: N-Oxidation
-
Dissolve 10.0 g (72.0 mmol) of 5-methoxy-2-methylpyridine in 50 mL of anhydrous chloroform (CHCl₃) in a round-bottom flask.
-
Cool the solution to 0°C using an ice-water bath. Causality: The oxidation is exothermic; cooling prevents thermal runaway and suppresses over-oxidation.
-
Slowly add 20.0 g (93.9 mmol) of mCPBA in small portions over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by adding excess saturated aqueous NaHSO₃ to destroy unreacted peroxides. Extract the aqueous layer with CHCl₃ (3 × 50 mL), dry over MgSO₄, and concentrate in vacuo to yield the N-oxide intermediate.
Step 2: Boekelheide Rearrangement & Hydrolysis
-
Dissolve the crude N-oxide in 40 mL of acetic anhydride (Ac₂O) and heat to reflux (approx. 140°C) for 4 hours. Causality: Heat is required to overcome the activation energy barrier of the [3,3]-sigmatropic shift.
-
Cool the mixture and remove excess Ac₂O under reduced pressure.
-
Dissolve the resulting acetate ester in 50 mL of methanol and add 20 mL of 2M aqueous NaOH. Stir at room temperature for 2 hours to hydrolyze the ester.
-
Extract the product with dichloromethane (DCM), dry over Na₂SO₄, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc) to isolate pure (5-Methoxypyridin-2-yl)methanol.
Pharmacological Applications: A Privileged Scaffold
The (5-Methoxypyridin-2-yl)methanol scaffold is highly prized in medicinal chemistry for its ability to balance lipophilicity and target affinity.
PET Ligands for Mutant Huntingtin (mHTT) Aggregates
In the development of diagnostic imaging agents for Huntington's Disease, researchers have utilized this compound to synthesize highly specific PET ligands, such as derivatives of [¹⁸F]CHDI-650[3]. The 5-methoxypyridyl moiety provides an optimal structural foothold that maintains brain penetrance while avoiding rapid metabolism by aldehyde oxidase (AO)[3][5]. The hydroxymethyl group serves as the critical attachment point for coupling with complex right-hand-side (RHS) aryl units via etherification or amidation.
T-Type Calcium Channel Antagonists
T-type (low voltage-activated) calcium channels are implicated in various neurological disorders. (5-Methoxypyridin-2-yl)methanol is utilized as a primary building block to synthesize pyridyl amide antagonists[2]. The alcohol is typically converted to a leaving group (e.g., via thionyl chloride to form the alkyl chloride) and subsequently reacted with complex amines to form potent channel blockers.
Fig 2. Synthetic pipeline and pharmacological applications of (5-Methoxypyridin-2-yl)methanol.
References
-
Alfa Chemistry. "CAS 127978-70-5 (5-Methoxypyridin-2-yl)methanol". Available at:[1]
-
Ambeed. "29082-92-6 | 5-Methoxy-2-pyridinecarboxylic acid | Ethers | Ambeed". Available at:[4]
-
Google Patents. "US7875636B2 - Pyridyl amide T-type calcium channel antagonists". Available at:[2]
-
Journal of Medicinal Chemistry (ACS Publications). "Design and Evaluation of [18F]CHDI-650 as a Positron Emission Tomography Ligand to Image Mutant Huntingtin Aggregates". Available at:[3]
-
Journal of Medicinal Chemistry (ACS Publications). "Isoindolinone-Based PET Tracers for Imaging Mutant Huntingtin Aggregates". Available at:[5]
Sources
Elucidating the Molecular Mechanisms of 2-Hydroxy-methyl-5-methoxy-pyridine: A Technical Guide for Preclinical Investigation
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] 2-Hydroxy-methyl-5-methoxy-pyridine represents a novel entity within this class, with its specific mechanism of action in biological systems yet to be fully characterized. This technical guide presents a comprehensive, field-proven framework for researchers and drug development professionals to systematically investigate and define the compound's mechanism of action. Moving beyond a simple listing of protocols, this document provides the strategic rationale behind experimental choices, integrates self-validating systems, and establishes a logical workflow from initial phenotypic screening to complex pathway analysis. Our objective is to equip scientific teams with the necessary strategies and detailed methodologies to thoroughly elucidate the biological function of novel pyridine derivatives, using 2-Hydroxy-methyl-5-methoxy-pyridine as a primary case study.
Introduction: The Pyridine Moiety and the Investigative Mandate
Pyridine derivatives are integral to both pharmaceutical and agrochemical development, often serving as key intermediates in the synthesis of compounds targeting a range of biological pathways, including those involved in neurological disorders.[1] While the broader class is well-studied, the specific functional contributions of the hydroxymethyl and methoxy groups on the pyridine ring of 2-Hydroxy-methyl-5-methoxy-pyridine are not documented in current literature. The absence of established data necessitates a structured, hypothesis-driven approach to uncover its biological activity.
This guide provides a systematic workflow to de-orphanize this compound. We will proceed from broad, high-level observations of cellular effects to granular investigations of specific molecular targets and signaling cascades. This structured progression ensures that resources are deployed efficiently and that each experimental stage builds logically upon the last, creating a cohesive and robust data package that illuminates the compound's mechanism of action.
Foundational Analysis: Physicochemical Characterization and In Silico Prediction
Before initiating biological assays, a foundational understanding of the test article is paramount. This phase ensures data integrity and informs the design of subsequent experiments.
Purity and Identity Verification
The purity and identity of the compound must be rigorously confirmed to ensure that any observed biological activity is attributable to the compound itself and not to contaminants.
Protocol 1: Purity and Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure against the expected shifts and coupling constants for a pyridine ring substituted with hydroxymethyl and methoxy groups.
-
-
Mass Spectrometry (MS):
-
Purity Assessment (HPLC):
-
Develop a High-Performance Liquid Chromatography (HPLC) method using a C18 column.
-
Run the compound through an appropriate gradient (e.g., water:acetonitrile with 0.1% formic acid) to separate it from any impurities.
-
Use a UV detector to quantify the purity, which should ideally be >98% for use in biological assays.
-
In Silico Target Prediction
Computational tools can predict potential biological targets based on structural similarity to known ligands, offering a valuable starting point for hypothesis generation.
Workflow 1: Computational Target Prediction
-
Database Searching: Utilize databases like ChEMBL and PubChem to identify compounds with high structural similarity.[4]
-
Target Prediction Software: Employ platforms such as SwissTargetPrediction or SuperPred to generate a list of putative protein targets (e.g., kinases, GPCRs, ion channels) based on the compound's 2D and 3D structure.
-
Pathway Analysis: Input the list of predicted targets into pathway analysis tools (e.g., KEGG, Reactome) to identify biological pathways that may be modulated by the compound.
The diagram below illustrates this foundational workflow.
Caption: Foundational workflow for compound validation and hypothesis generation.
Phase 1: Broad Phenotypic Screening
The initial step in a biological context is to determine if the compound elicits a cellular response and to establish a therapeutic window. Cytotoxicity assays are the workhorse for this stage.
Determining Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical parameter that quantifies the compound's potency in inhibiting cell growth or inducing cell death. This is essential for selecting appropriate, non-lethal concentrations for subsequent mechanistic assays.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate a panel of diverse human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT-116 colon) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare a serial dilution of 2-Hydroxy-methyl-5-methoxy-pyridine (e.g., from 0.01 µM to 100 µM). Treat cells for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization & Measurement: Remove the media and add 100 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[5]
-
IC₅₀ Calculation: Plot the absorbance against the log of the compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Table 1: Hypothetical Cytotoxicity Data for 2-Hydroxy-methyl-5-methoxy-pyridine
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 28.5 |
| HCT116 | Colon Carcinoma | 9.8 |
| HEK293 | Normal Kidney | >100 |
This data is illustrative. A higher IC₅₀ in normal cell lines like HEK293 suggests potential cancer-selective activity.
Phase 2: Elucidating the Cellular Mechanism
With a confirmed cytotoxic effect, the investigation proceeds to uncover the underlying cellular mechanism. Key questions revolve around how the compound induces cell death and which signaling pathways are involved.
Apoptosis vs. Necrosis Determination
A primary step is to discern whether cell death occurs through a programmed, regulated process (apoptosis) or through uncontrolled cell lysis (necrosis).
Protocol 3: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Staining: Harvest cells and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V+/PI-: Early apoptotic cells.
-
Annexin V+/PI+: Late apoptotic/necrotic cells.
-
Annexin V-/PI-: Live cells. A significant increase in the Annexin V+ population suggests an apoptotic mechanism.
-
Investigating Key Signaling Pathways
Based on the in silico predictions and the nature of pyridine-containing pharmaceuticals, several signaling pathways are prime candidates for investigation. These include pathways related to cell survival, stress response, and metabolic regulation.
Workflow 2: Western Blotting for Pathway Analysis
-
Protein Extraction: Treat cells with the compound at various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells and quantify total protein concentration.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against key pathway proteins.
-
Apoptosis Pathway: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2. An increase in the Bax/Bcl-2 ratio and cleaved caspase-3 are hallmarks of apoptosis.[6][7]
-
MAPK Stress Pathway: Phospho-p38, Phospho-ERK, Phospho-JNK. Many stressors, including reactive oxygen species (ROS), activate these kinases.[6][8]
-
PI3K/AKT/mTOR Survival Pathway: Phospho-AKT, Phospho-mTOR, Phospho-S6K. Inhibition of this pathway is a common anti-cancer mechanism.[9]
-
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize protein bands. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
The diagram below outlines a potential signaling cascade that could be triggered by the compound, leading to apoptosis.
Caption: Hypothetical signaling pathway involving ROS and MAPK activation.
Phase 3: Target Engagement and Pharmacokinetics
Confirming that the compound directly interacts with its intended target and understanding its behavior in a whole organism are the final steps in preclinical mechanism of action studies.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular environment. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Treatment and Heating: Treat intact cells with the compound or a vehicle control. Heat aliquots of the cell lysates to a range of temperatures (e.g., 40-70°C).
-
Protein Separation: Centrifuge the samples to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.
-
Target Quantification: Analyze the amount of the putative target protein remaining in the supernatant via Western blot or mass spectrometry.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of the target protein.
Preliminary Pharmacokinetic (PK) Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound is crucial for translating in vitro findings to in vivo models.
Protocol 5: In Vivo Pharmacokinetic Study in Rodents
-
Animal Acclimatization: Acclimate rodents (e.g., Sprague-Dawley rats) for at least one week.[10][11]
-
Dosing: Administer a single dose of the compound via oral (PO) gavage and intravenous (IV) injection to separate cohorts. A typical dose might range from 5-50 mg/kg.[10]
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.[11]
-
Plasma Analysis: Process the blood to plasma and analyze the concentration of the parent compound and any potential metabolites using a validated LC-MS/MS method.
-
PK Parameter Calculation: Calculate key parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the curve), and bioavailability (%F).
Table 2: Predicted Pharmacokinetic Parameters for a Novel Pyridine Derivative
| Parameter | Oral (PO) | Intravenous (IV) |
| Dose (mg/kg) | 20 | 5 |
| Cₘₐₓ (ng/mL) | 450 | 1200 |
| Tₘₐₓ (h) | 0.5 | N/A |
| AUC₀-t (ng·h/mL) | 1800 | 950 |
| Bioavailability (%F) | 47% | N/A |
This data is illustrative and based on general characteristics of similar small molecules.[11]
Conclusion and Future Directions
This guide outlines a comprehensive, multi-phased strategy for elucidating the mechanism of action of 2-Hydroxy-methyl-5-methoxy-pyridine. By progressing from broad phenotypic observations to specific target engagement and in vivo characterization, researchers can build a robust and detailed understanding of the compound's biological activity. The data generated through these workflows will be critical for go/no-go decisions in a drug development pipeline and will provide the mechanistic foundation required for further preclinical and clinical development. Future studies should focus on validating these findings in relevant in vivo disease models, such as xenograft models for oncology applications, to confirm the therapeutic potential of this novel chemical entity.
References
- ChemicalBook. (2026, January 17). 2-Hydroxy-5-methylpyridine - Safety Data Sheet.
- CHEMDOR CHEMICALS. (2026, March 10). 2-Hydroxy-5-methylpyridine Safety Data Sheet (SDS) | CAS: 1003-68-5.
- Jubilant Ingrevia. 2- (Hydroxymethyl) pyridine Safety Data Sheet.
-
National Center for Biotechnology Information. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275. In PubChem Compound Database. Retrieved from [Link]
- Chem-Impex. 2-Hydroxy-5-methylpyridine.
- Fisher Scientific. (2006, April 5). SAFETY DATA SHEET - 2-(Hydroxymethyl)pyridine.
-
PubMed. (2012, July 19). The newly synthesized 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one triggers cell apoptosis through induction of oxidative stress and upregulation of the p38 MAPK signaling pathway in HL-60 human leukemia cells. Retrieved from [Link]
- Google Patents. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.
-
PMC. Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. Retrieved from [Link]
- MedChemExpress. 2-Hydroxymethyl-5-hydroxypyridine | Drug Isomer.
- Asian Journal of Chemistry. (2016, February 29). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.
- Benchchem. In Vitro Assay Validation for 5-Methoxy-2-methylthiopyrimidine Derivatives: A Comparative Guide.
- Google Patents. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
- chemBlink. 2-Methoxy-5-hydroxymethylpyridine (CAS 58584-63-7).
-
MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
- Wikipedia. Ibogaine.
-
National Center for Biotechnology Information. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482. In PubChem Compound Database. Retrieved from [Link]
- ResearchGate. (2024, December 11). Natural Modulators of Key Signaling Pathways in Skin Inflammageing.
-
PubMed. (2024, August 8). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Retrieved from [Link]
- Sigma-Aldrich. 2-Hydroxy-5-methylpyridine 97 1003-68-5.
- Parasites, Hosts and Diseases. (2022, December 22). In Vitro Evaluation of Two Novel Antimalarial Derivatives of SKM13.
-
Nauchnye Rezul'taty Biomeditsinskikh Issledovanii. Studies to elucidate the effect and antiapop- totic mechanism of 2-ethyl-3-hydroxy-6- methylpyridine-n-acetyltaurinate in a rat. Retrieved from [Link]
- Thermo Scientific Chemicals. 2-Hydroxy-5-methylpyridine, 97% 5 g.
-
PMC. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. Retrieved from [Link]
- Benchchem. Application Notes and Protocols for Studying the Pharmacokinetics of (2S)-5-Methoxyflavan-7.
-
MDPI. (2023, April 13). Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress. Retrieved from [Link]
-
MDPI. (2023, July 22). mTOR Signaling Pathway and Gut Microbiota in Various Disorders: Mechanisms and Potential Drugs in Pharmacotherapy. Retrieved from [Link]
- ResearchGate. (2025, August 7). Synthesis of Metronidazole Derivatives Containing Pyridine Ring and Anticancer Activity.
- ResearchGate. (2025, August 7). Properties of the OH Adducts of Hydroxy, Methyl, Methoxy, and Amino-Substituted Pyrimidines.
-
PMC. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. Retrieved from [Link]
- MedChemComm (RSC Publishing). DNA interactions and in vitro anticancer evaluations of pyridine-benzimidazole-based Cu complexes.
- Benchchem. Spectroscopic Profile of 5-Hydroxy-2-methylpyridine: A Technical Guide.
-
PubMed. (2020, January 22). Pharmacokinetics, Pharmacodynamics and Dermal Distribution of 5-Methoxypsoralen Based on a Physiologically Based Pharmacokinetic Model to Support Phytotherapy Using Brosimum gaudichaudii. Retrieved from [Link]
-
PubMed. (2018, March 15). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methoxy-5-hydroxymethylpyridine (CAS 58584-63-7) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [w.vw.chemblink.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The newly synthesized 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one triggers cell apoptosis through induction of oxidative stress and upregulation of the p38 MAPK signaling pathway in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rrmedicine.ru [rrmedicine.ru]
- 8. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Synthesis Protocol for 2-Hydroxymethyl-5-methoxypyridine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-Hydroxymethyl-5-methoxypyridine (CAS: 127978-70-5)[1], also widely known as (5-methoxypyridin-2-yl)methanol.
Introduction & Strategic Rationale
2-Hydroxymethyl-5-methoxypyridine is a highly valuable heterocyclic building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of T-type calcium channel antagonists for neurological disorders[2] and is a key precursor for advanced positron emission tomography (PET) radioligands, such as [18F]CHDI-650, used to image mutant huntingtin aggregates[3].
-
The Boekelheide Rearrangement Route: Ideal for cost-effective, bulk scale-up starting from inexpensive 5-methoxy-2-methylpyridine[2].
-
The Direct Ester Reduction Route: Ideal for rapid, high-yielding lab-scale synthesis starting from methyl 5-methoxypyridine-2-carboxylate[4].
Mechanistic Pathways
Fig 1: Synthetic pathways for 2-Hydroxymethyl-5-methoxypyridine via rearrangement or reduction.
Comparative Pathway Analysis
To assist in route selection, the quantitative and logistical parameters of both protocols are summarized below.
| Parameter | Protocol A (N-Oxide / Boekelheide) | Protocol B (DIBAL-H Reduction) |
| Starting Material | 5-Methoxy-2-methylpyridine | Methyl 5-methoxypyridine-2-carboxylate |
| Key Reagents | mCPBA, Trifluoroacetic anhydride | DIBAL-H, Rochelle's Salt |
| Temperature Range | 0 °C to 25 °C | -78 °C to 0 °C |
| Scalability | High (Kilogram scale) | Moderate (Volume intensive) |
| Primary Safety Hazard | Peroxide handling & thermal runaway | Pyrophoric reagent handling |
| Typical Overall Yield | 60 – 70% (over 2 steps) | 85 – 95% (single step) |
Detailed Experimental Protocols
Protocol A: The Boekelheide Rearrangement Route
Reference adaptation for scale-up synthesis[2].
Step 1: N-Oxidation
-
Preparation: Dissolve 5-methoxy-2-methylpyridine (10.0 g, 72.0 mmol) in anhydrous CHCl₃ (50 mL) and cool to 0 °C in an ice bath.
-
Oxidant Addition: Slowly add meta-chloroperoxybenzoic acid (mCPBA) (20.0 g, ~93.9 mmol) in small portions.
-
Mechanistic Causality: The C5-methoxy group strongly donates electron density into the pyridine ring via resonance. This increases the nucleophilicity of the pyridine nitrogen, making the N-oxidation highly exothermic. Slow addition is critical to prevent thermal runaway.
-
-
Propagation: Remove the ice bath and stir the mixture at room temperature for 16 hours.
-
Quench & Validation: Neutralize the reaction with an excess of saturated aqueous NaHSO₃ solution.
-
Validation Checkpoint: Test the aqueous phase with KI-starch paper. The absence of a blue/black color validates the complete reduction of residual peroxides, ensuring a safe self-validating system for downstream extraction.
-
-
Isolation: Extract the aqueous layer with CHCl₃ (3 × 50 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo to yield the N-oxide intermediate as a solid.
Step 2: Rearrangement & Hydrolysis
-
Activation: Dissolve the crude N-oxide in anhydrous CH₂Cl₂ (100 mL) and cool to 0 °C.
-
Rearrangement: Add Trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise. Allow the mixture to warm to room temperature and stir overnight.
-
Mechanistic Causality: TFAA activates the N-oxide oxygen, triggering a [3,3]-sigmatropic rearrangement (Boekelheide reaction) that selectively functionalizes the C2-methyl group, forming a trifluoroacetate intermediate.
-
-
Hydrolysis: Concentrate the mixture to remove excess TFAA. Dissolve the residue in methanol (50 mL) and add 2M NaOH (aq) until the pH exceeds 10. Stir for 2 hours at room temperature to cleave the ester.
-
Validation Checkpoint: TLC (10% MeOH/CH₂Cl₂, UV active) should show the disappearance of the non-polar ester and the appearance of the highly polar product spot.
-
-
Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to afford the pure target alcohol.
Protocol B: Direct DIBAL-H Ester Reduction
Reference adaptation for rapid lab-scale synthesis[4].
-
Preparation: Dissolve methyl 5-methoxypyridine-2-carboxylate (6.2 g, 37.1 mmol) in anhydrous toluene (370 mL) under a strict nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reduction: Slowly inject 1.0 M Diisobutylaluminum hydride (DIBAL-H) in toluene (130 mL, 130.0 mmol) via syringe[4].
-
Mechanistic Causality: A significant excess of DIBAL-H (~3.5 equivalents) is utilized. The Lewis acidic aluminum coordinates strongly to the basic pyridine nitrogen and the C5-methoxy oxygen, consuming equivalents of the reagent before the ester reduction can reach completion. DIBAL-H is chosen over LiAlH₄ to prevent reductive cleavage of the methoxy group.
-
-
Propagation: Transfer the flask to an ice bath (0 °C) and stir for 90 minutes.
-
Quench (Critical Step): Carefully quench the reaction by adding 300 mL of saturated aqueous potassium sodium tartrate (Rochelle's salt).
-
Mechanistic Causality: Unquenched aluminum alkoxides form intractable gelatinous emulsions. Rochelle's salt acts as a bidentate ligand, chelating aluminum ions to form a highly water-soluble complex.
-
-
Phase Separation & Validation: Warm the mixture to 25 °C and stir vigorously for 1 hour.
-
Validation Checkpoint: The successful breakdown of the aluminum-alkoxide complex is visually validated when the persistent, cloudy emulsion resolves entirely into two distinct, clear liquid phases. If an emulsion persists, continue stirring.
-
-
Isolation: Extract the aqueous layer with EtOAc (3 × 150 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford 2-Hydroxymethyl-5-methoxypyridine.
References
-
US7875636B2 - Pyridyl amide T-type calcium channel antagonists | Google Patents | 2
-
Design and Evaluation of [18F]CHDI-650 as a Positron Emission Tomography Ligand to Image Mutant Huntingtin Aggregates | ACS Publications | 3
-
127978-70-5 | (5-Methoxypyridine-2-yl)methanol | Ambeed | 4
-
127978-70-5 | (5-Methoxypyridine-2-yl)methanol | AiFChem | 1
Sources
Topic: A Robust Reversed-Phase HPLC Method for the Development and Validation of 2-Hydroxy-methyl-5-methoxy-pyridine Analysis
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This comprehensive application note details a systematic approach to developing and validating a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Hydroxy-methyl-5-methoxy-pyridine. This pyridine derivative is a key intermediate in pharmaceutical synthesis, making its reliable quantification essential for quality control and process monitoring. The inherent basicity and polarity of pyridine compounds often lead to analytical challenges, such as poor peak shape and insufficient retention on traditional reversed-phase columns. This guide provides a field-proven strategy, explaining the scientific rationale behind critical choices in column chemistry, mobile phase composition, and method validation in accordance with international regulatory standards. The protocols provided are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt this methodology for their specific applications.
Pre-Analysis: Understanding the Analyte
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. 2-Hydroxy-methyl-5-methoxy-pyridine (C₇H₉NO₂) is a polar, heterocyclic compound with a basic pyridine nitrogen.
Table 1: Physicochemical Properties of 2-Hydroxy-methyl-5-methoxy-pyridine
| Property | Value/Information | Implication for HPLC Method Development |
| Molecular Formula | C₇H₉NO₂ | --- |
| Molecular Weight | 139.15 g/mol [1] | --- |
| Structure | The presence of a basic nitrogen on the pyridine ring is the most critical factor. It can interact with acidic residual silanols on silica-based columns, leading to peak tailing.[2][3] The hydroxyl and methoxy groups increase the compound's polarity. | |
| pKa (Predicted) | ~5.0-5.5 (for the pyridine nitrogen) | The compound will be protonated (positively charged) at a pH below its pKa. Controlling the mobile phase pH is essential for consistent retention and peak shape. |
| Polarity | Polar/Hydrophilic | May exhibit poor retention on standard C18 columns. A column with high aqueous stability or alternative chemistry may be needed.[2][4] |
| UV Absorbance (λmax) | Pyridine rings typically absorb strongly in the 220-280 nm range. | A UV/PDA detector is suitable. The optimal wavelength must be determined experimentally to maximize sensitivity. |
The primary analytical challenge stems from the basic pyridine nitrogen. At neutral pH, this nitrogen can interact with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases. This secondary ionic interaction leads to significant peak tailing, reduced efficiency, and poor reproducibility.[5] Therefore, the core of our method development strategy is to control this interaction.
HPLC Method Development Strategy
Our approach is a systematic process of selecting and optimizing chromatographic parameters to achieve a separation that is fit for its intended purpose. The logical flow involves selecting the appropriate column and mobile phase, optimizing the conditions, and finally, preparing the system for analysis.
Caption: Logical workflow for HPLC method development.
Causality Behind Experimental Choices
-
Chromatographic Mode: Reversed-Phase (RP) HPLC is the chosen mode due to the analyte's polar nature. The goal is to retain it sufficiently on a nonpolar stationary phase.
-
Stationary Phase Selection: A high-purity, end-capped C18 column is the ideal starting point.
-
Causality: High-purity silica minimizes the presence of metal impurities that can chelate with the analyte. "End-capping" is a chemical process that covers most of the accessible residual silanols with a nonpolar group (e.g., trimethylsilyl), effectively shielding them from interacting with the basic analyte.[3] This is the single most important factor for achieving a symmetric peak shape for a basic compound like this.
-
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for pyridine-containing compounds as it often provides better peak shape and lower backpressure.
-
Aqueous Phase & pH Control: An acidic mobile phase is non-negotiable. By setting the pH to ~3-4, well below the analyte's pKa, we ensure the pyridine nitrogen is consistently protonated (Py-H⁺).
-
Causality: This protonation achieves two critical goals: 1) It creates a single, stable ionic form of the analyte in solution, preventing peak broadening from multiple forms co-existing. 2) It suppresses the ionization of residual silanol groups on the column (Si-OH vs. Si-O⁻), eliminating the strong ionic interaction that causes peak tailing.[4] A volatile buffer like ammonium formate with formic acid is an excellent choice as it is compatible with mass spectrometry (MS) detection if needed.[6][7]
-
-
Experimental Protocol: Determining λmax and Initial Separation
Objective: To determine the wavelength of maximum absorbance (λmax) and perform an initial scouting gradient to find the approximate elution conditions.
Materials:
-
2-Hydroxy-methyl-5-methoxy-pyridine reference standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (reagent grade)
-
Volumetric flasks, pipettes
-
0.45 µm syringe filters
Protocol:
-
Standard Preparation: Prepare a ~100 µg/mL stock solution of the reference standard in a 50:50 mixture of ACN and water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC-grade ACN and mix thoroughly.
-
-
Instrument Setup (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm (end-capped)
-
Detector: Diode Array Detector (DAD) or PDA, scanning from 200-400 nm.
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
-
λmax Determination: Inject the standard solution. From the resulting chromatogram, extract the UV spectrum at the apex of the analyte peak to identify the λmax.
-
Scouting Gradient: Run a fast, broad linear gradient to quickly determine the elution percentage of the organic modifier.
-
Gradient Program:
-
0 min: 5% B
-
20 min: 95% B
-
25 min: 95% B
-
25.1 min: 5% B
-
30 min: 5% B (re-equilibration)
-
-
-
Analysis: Observe the retention time (tᵣ) of the analyte. A well-retained peak should elute between 5 and 15 minutes. The organic composition (%B) at the time of elution will be the starting point for developing a more focused gradient or an isocratic method.
Recommended Analytical Protocol
Based on the development strategy, the following conditions are recommended as a starting point for the routine analysis of 2-Hydroxy-methyl-5-methoxy-pyridine.
Table 2: Final Recommended HPLC Conditions
| Parameter | Recommended Condition |
| Column | High-purity, end-capped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient | 10% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detector | UV/DAD at determined λmax (e.g., 265 nm) |
| Injection Volume | 5 µL |
| Run Time | ~25 minutes (including re-equilibration) |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
Protocol for Sample and Standard Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve an expected final concentration of approximately 50 µg/mL. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[7]
Method Validation Protocol (ICH Q2(R1) Framework)
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[8][9] The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[10][11][12]
Caption: Workflow for analytical method validation per ICH guidelines.
System Suitability
Purpose: To ensure the chromatographic system is adequate for the intended analysis. Protocol: Before sample analysis, inject the working standard solution five times. Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of peak area: ≤ 2.0%
-
Tailing factor (T): ≤ 2.0
-
Theoretical plates (N): ≥ 2000
Specificity
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). Protocol: Analyze a placebo (matrix without analyte), a spiked placebo sample, and a sample subjected to stress conditions (e.g., acid, base, peroxide, heat, light) to demonstrate separation from potential degradants. Acceptance Criteria: The analyte peak should be free from co-elution from other components, as demonstrated by peak purity analysis using a DAD/PDA detector.
Linearity and Range
Purpose: To establish a linear relationship between concentration and detector response. Protocol: Prepare at least five concentration levels from the stock solution, typically spanning 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Inject each concentration in triplicate. Acceptance Criteria:
-
Plot a calibration curve of mean peak area versus concentration.
-
The correlation coefficient (R²) should be ≥ 0.999.
Accuracy
Purpose: To determine the closeness of the test results to the true value. Protocol: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Purpose: To assess the degree of scatter between a series of measurements. Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the working standard (100% level) on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or instrument. Acceptance Criteria: The %RSD for the series of measurements should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Purpose: To determine the lowest concentration of analyte that can be reliably quantified and detected. Protocol: These can be estimated based on the signal-to-noise ratio (S/N).
-
LOD: The concentration that yields an S/N ratio of 3:1.
-
LOQ: The concentration that yields an S/N ratio of 10:1. Acceptance Criteria: The LOQ must be verified for acceptable precision and accuracy.
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol: Introduce small changes to the method, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase pH (± 0.2 units) Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable framework for the quantitative analysis of 2-Hydroxy-methyl-5-methoxy-pyridine. By understanding the analyte's chemical nature and systematically controlling key chromatographic variables—particularly mobile phase pH and the use of an end-capped column—the common challenges associated with analyzing basic pyridine compounds are effectively overcome. The subsequent validation protocol, grounded in ICH guidelines, ensures that the method is fit-for-purpose, generating accurate and precise data essential for quality control and regulatory submission in the pharmaceutical industry.
References
-
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from ResearchGate. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from Pharmaguideline. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from Zenodo. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from HELIX Chromatography. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from Lab Manager. [Link]
-
SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from SciSpace. [Link]
-
SIELC Technologies. (n.d.). Separation of Pyridine, 2,6-dibromo- on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from Chromatography Forum. [Link]
-
LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from LCGC International. [Link]
Sources
- 1. 2-Methoxy-5-hydroxymethylpyridine (CAS 58584-63-7) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [w.vw.chemblink.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 4. helixchrom.com [helixchrom.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Notes: Suzuki Cross-Coupling of 2-Arylmethyl-5-methoxypyridines via C(sp³)-C(sp²) Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the utilization of 2-Hydroxymethyl-5-methoxy-pyridine as a precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Direct coupling of this substrate is not feasible due to the absence of a suitable leaving group. Therefore, a two-stage methodology is presented. The first stage details the critical activation of the C(sp³)-hybridized hydroxymethyl group to a chloromethyl moiety. The second stage provides a detailed protocol for the subsequent Suzuki-Miyaura coupling of the resulting 2-Chloromethyl-5-methoxy-pyridine with various arylboronic acids to form valuable 2-arylmethyl-5-methoxypyridine scaffolds. This C(sp³)-C(sp²) coupling strategy expands the utility of pyridyl alcohols in medicinal chemistry and drug discovery, enabling the synthesis of complex diarylmethane analogues.
Introduction: The Strategic Imperative for C(sp³)-C(sp²) Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance[1]. While traditionally dominated by the coupling of C(sp²)-hybridized centers (e.g., aryl-aryl), the formation of C(sp²)-C(sp³) linkages is of paramount importance for introducing three-dimensional complexity into drug candidates[2]. Diaryl- and heteroarylmethane structures, which are accessed through such couplings, are prevalent motifs in a wide array of pharmacologically active compounds[3][4].
The starting material, 2-Hydroxymethyl-5-methoxy-pyridine, contains a pyridine ring frequently found in biologically active molecules. However, the hydroxyl group is a poor leaving group for palladium-catalyzed cross-coupling. The strategic approach, therefore, involves a critical activation step: the conversion of the C(sp³)-OH group into a more reactive C(sp³)-halide. This transforms the inert alcohol into a viable electrophilic partner for the Suzuki-Miyaura catalytic cycle.
Mechanistic Rationale: A Two-Part Synthetic Strategy
The overall transformation is logically divided into two distinct chemical operations: Activation and Coupling.
Part I: Activation via Chlorination
The conversion of the primary alcohol to a benzylic-type chloride is the enabling step. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as byproducts. This method is effective for converting hydroxymethylpyridines to their corresponding chloromethyl derivatives[5][6].
Part II: The C(sp³)-C(sp²) Suzuki-Miyaura Catalytic Cycle
Once activated, the 2-Chloromethyl-5-methoxy-pyridine can enter the Suzuki-Miyaura catalytic cycle. The mechanism for this C(sp³)-C(sp²) coupling shares fundamental steps with the classic C(sp²)-C(sp²) reaction but with important distinctions in the initial oxidative addition phase.
-
Oxidative Addition: A low-valent Palladium(0) complex, typically stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-chlorine bond of the 2-chloromethylpyridine. This forms a Pd(II) intermediate.
-
Transmetalation: The arylboronic acid must be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species[7]. This boronate then transfers its aryl group to the Pd(II) center, displacing the halide and forming a new organopalladium complex.
-
Reductive Elimination: This is the final, product-forming step. The two organic groups (the pyridylmethyl and the aryl group) on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst[3].
Experimental Protocols
Safety Precaution: These protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride is corrosive and reacts violently with water.
Protocol 1: Activation of 2-Hydroxymethyl-5-methoxy-pyridine
This protocol details the synthesis of 2-Chloromethyl-5-methoxy-pyridine hydrochloride.
| Reagent/Parameter | Recommendation |
| Starting Material | 2-Hydroxymethyl-5-methoxy-pyridine (1.0 equiv) |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) (1.2 - 1.5 equiv) |
| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Temperature | Initial addition at 0-5 °C, then reflux |
| Reaction Time | 2 - 5 hours (monitor by TLC) |
| Workup | Careful quenching with water/ice, neutralization with NaHCO₃ |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), add 2-Hydroxymethyl-5-methoxy-pyridine (1.0 equiv).
-
Solvent Addition: Dissolve the starting material in anhydrous DCM (approx. 5-10 mL per gram of substrate).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add thionyl chloride (1.2 equiv) dropwise via the dropping funnel over 30 minutes. Gas evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the mixture to reflux (approx. 40 °C for DCM) for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding crushed ice, followed by cold water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Chloromethyl-5-methoxy-pyridine. The product can be used directly in the next step or purified by column chromatography if necessary.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloromethyl-5-methoxy-pyridine
This protocol is a general method for the C(sp³)-C(sp²) coupling with arylboronic acids. Optimization may be required for specific substrates[4][8][9].
| Reagent/Parameter | Recommendation | Catalyst System |
| Electrophile | 2-Chloromethyl-5-methoxy-pyridine (1.0 equiv) | Palladium Source |
| Nucleophile | Arylboronic Acid (1.2-1.5 equiv) | Ligand |
| Base | K₃PO₄ or K₂CO₃ (2.0-3.0 equiv) | |
| Solvent System | Toluene/Water (4:1) or Dioxane/Water (4:1) | |
| Temperature | 80 - 100 °C | |
| Reaction Time | 12 - 24 hours (monitor by TLC or GC-MS) |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-Chloromethyl-5-methoxy-pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.5 equiv), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene and Water, 4:1 v/v) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-arylmethyl-5-methoxypyridine product.
Troubleshooting and Key Considerations
-
Low Yield in Activation: Ensure all reagents and solvents are anhydrous, as thionyl chloride reacts with water. Incomplete reaction may require longer reflux times or a slight excess of SOCl₂.
-
Low Yield in Coupling:
-
Catalyst Deactivation: Ensure the reaction is performed under a strict inert atmosphere.
-
Base Ineffectiveness: The base is crucial for activating the boronic acid. K₃PO₄ is often more effective than carbonates for challenging couplings. Ensure the base is finely powdered.
-
Protodeboronation: The boronic acid can degrade, especially at high temperatures. Use a modest excess (1.2-1.5 equiv) and avoid unnecessarily long reaction times.
-
-
Homocoupling: Homocoupling of the boronic acid can occur. This can sometimes be suppressed by using a different ligand or lowering the reaction temperature.
-
Substrate Scope: While this protocol is robust, electron-poor arylboronic acids may react more slowly, while sterically hindered boronic acids may require more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs)[10].
Conclusion
The transformation of 2-Hydroxymethyl-5-methoxy-pyridine into valuable 2-arylmethyl-5-methoxypyridine derivatives is a highly effective two-stage process. By first activating the C(sp³)-OH group to a chloride, the substrate is primed for a subsequent C(sp³)-C(sp²) Suzuki-Miyaura cross-coupling. This methodology provides a reliable and versatile route for medicinal chemists and drug development professionals to access complex molecular scaffolds, thereby expanding the synthetic toolbox for creating novel chemical entities with enhanced three-dimensional character.
References
- Bandgar, B. P., & Shastry, L. H. (2015). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions.
-
PrepChem. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. PrepChem.com. Retrieved from [Link]
- Fairlamb, I. J. S., et al. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 9(26), 5425–5428.
- Beller, M., et al. (n.d.). Palladium‐catalyzed Suzuki carbonylation of different benzyl chlorides with boronic acid.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Leadbeater, N. E., & Marco, M. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2002(8), 1331-1347.
- Kuwano, R., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(63), 36041-36045.
- WuXi AppTec. (n.d.). Struggling in C(sp2)-C(sp3)
- Andrus, M. B., et al. (2005). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Tetrahedron, 61(31), 7438-7446.
- Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
- Thomas, S., & Chirik, P. J. (2018). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling.
- Chirik, P. J., et al. (2022). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross-Coupling Enabled by Well-Defined Precatalysts with L,X-Type Ligands. Journal of the American Chemical Society, 144(5), 2238-2250.
- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride. (2020).
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine.
- Chirik, P. J., et al. (2024). (Phenoxyimine)nickel-Catalyzed C(sp2)-C(sp3) Suzuki-Miyaura Cross-Coupling: Evidence for a Recovering Radical Chain Mechanism. Journal of the American Chemical Society, 146(16), 11293-11306.
- Batey, R. A., et al. (2005). Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4903-4906.
- EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine. (1993).
- Thompson, L. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Dakenchem. (2026). Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids.
- Organ, M. G., et al. (2014). Expanded ring diaminocarbene palladium complexes: Synthesis, structure, and Suzuki-Miyaura cross-coupling of heteroaryl chlorides in water.
- CN108017367A - Synthesis method of 2-chloro-5-chloromethyl pyridine. (2018).
- Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
- Büyükgüngör, O., et al. (2019). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. prepchem.com [prepchem.com]
- 6. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
purification and crystallization techniques for 2-Hydroxy-methyl-5-methoxy-pyridine
Application Note: Advanced Purification and Crystallization Protocols for 2-Hydroxymethyl-5-methoxypyridine
Executive Summary
2-Hydroxymethyl-5-methoxypyridine (CAS: 127978-70-5), systematically named (5-methoxypyridin-2-yl)methanol, is a critical heterocyclic building block in modern drug discovery. It is extensively utilized in the synthesis of positron emission tomography (PET) imaging ligands (such as PDE10A inhibitors)[1] and T-type calcium channel antagonists[2]. Due to the presence of both a basic pyridine nitrogen and a hydrogen-bond-donating hydroxyl group, crude reaction mixtures containing this compound are prone to complex impurity profiles, including unreacted starting materials, regioisomers, and over-oxidized byproducts (e.g., 5-methoxypicolinaldehyde).
This application note provides a self-validating, causally-explained methodology for the isolation, chromatographic purification, and crystallization of (5-methoxypyridin-2-yl)methanol to achieve >98% purity, ensuring its suitability for downstream Active Pharmaceutical Ingredient (API) synthesis.
Physicochemical Profiling
Understanding the quantitative physical parameters of the target molecule is the first step in designing a logical purification workflow.
| Property | Value |
| IUPAC Name | (5-methoxypyridin-2-yl)methanol |
| Common Name | 2-Hydroxymethyl-5-methoxypyridine |
| CAS Registry Number | 127978-70-5 |
| Molecular Formula | C7H9NO2 |
| Molecular Weight | 139.15 g/mol |
| Monoisotopic Mass | 139.0633 Da |
| Physical State (Pure) | Off-white to pale yellow crystalline solid |
| UV Maxima ( λmax ) | ~254 nm |
Mechanistic Rationale for Isolation (Expertise & Experience)
When purifying (5-methoxypyridin-2-yl)methanol, the separation strategy must account for the specific electronic and steric nature of the molecule.
Chromatographic Causality: On bare silica gel ( SiO2 ), the basic nitrogen of the pyridine ring interacts strongly with acidic silanol groups, which can lead to peak tailing and poor resolution. Utilizing a moderately polar gradient of Ethyl Acetate (EtOAc) and n-Heptane (from 40% to 80% EtOAc) provides the optimal dielectric constant to disrupt these interactions while maintaining distinct retention factors ( Rf ) between the target alcohol and less polar impurities[3].
Crystallization Causality: Following chromatography, the compound often presents as a viscous oil or amorphous solid due to trapped residual solvent. Crystallization or hot trituration is mandatory to achieve an ordered crystal lattice. The target molecule is highly soluble in polar organic solvents but exhibits a steep, temperature-dependent solubility curve in non-polar aliphatic hydrocarbons. By slurrying the crude solid in n-heptane at 80 °C, lipophilic impurities dissolve into the bulk solvent[3]. Upon controlled cooling to ambient temperature, the disruption of thermal kinetic energy allows the (5-methoxypyridin-2-yl)methanol molecules to nucleate and precipitate. For ultra-high purity applications, recrystallization from Acetonitrile (MeCN) can also be employed to exploit this differential temperature-solubility profile[4].
Self-Validating Experimental Protocols
Every protocol described herein acts as a self-validating system. The chromatographic separation is continuously verified via real-time UV absorption, while the success of the crystallization phase is physically confirmed by the phase transition from a biphasic slurry to a distinct crystalline precipitate upon cooling.
Phase 1: Flash Column Chromatography (Silica Gel)
-
Sample Preparation: Dissolve the crude reaction residue in a minimal volume of Dichloromethane (DCM). If the residue is highly viscous, dry-loading onto Celite or silica gel is recommended to prevent column overloading and band broadening.
-
Column Equilibration: Pack the flash chromatography column with standard phase silica gel (40-63 µm). Equilibrate the column with 10% EtOAc in n-Heptane.
-
Elution Strategy: Apply the loaded sample. Initiate a gradient elution starting from 10% EtOAc/n-Heptane, ramping up to 50% EtOAc/n-Heptane. The target compound typically elutes between 40-50% EtOAc depending on column dimensions and loading capacity.
-
Fraction Monitoring (Validation): Monitor fractions via Thin Layer Chromatography (TLC) using a 1:1 EtOAc/n-Heptane system. Visualize spots under UV light (254 nm). The target compound will appear as a distinct, strongly UV-active spot.
-
Concentration: Pool the fractions containing the pure product and concentrate in vacuo at 40 °C to yield a crude off-white residue.
Phase 2: Hot Trituration and Crystallization
-
Solvent Addition: Suspend the concentrated residue from Phase 1 in n-Heptane (approximately 10-15 mL per gram of compound)[3].
-
Thermal Dissolution (Hot Slurry): Heat the suspension to 80 °C under continuous magnetic stirring. The target compound will partially dissolve to form a mobile hot slurry, while highly lipophilic impurities fully dissolve into the heptane phase.
-
Controlled Nucleation (Validation): Remove the heat source and allow the mixture to cool slowly to ambient temperature (20-25 °C) over 2 hours. Crucial Step: Do not crash-cool in an ice bath, as rapid cooling traps impurities within the forming crystal lattice. The validation of this step is the visible formation of an off-white precipitate.
-
Isolation: Collect the resulting crystalline solids via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold n-Heptane (0-5 °C).
-
Drying: Transfer the solid to a vacuum oven and dry at 45 °C to constant weight, ensuring complete removal of residual aliphatic solvent[3].
Workflow Visualization
Workflow for the chromatographic purification and crystallization of (5-methoxypyridin-2-yl)methanol.
Analytical Quality Control
To definitively validate the success of the purification workflow, the final crystalline product must be subjected to analytical testing:
-
HPLC (High-Performance Liquid Chromatography): Analyze on a C18 column using a Water/Acetonitrile gradient (with 0.1% TFA modifier) to confirm >98% purity by area under the curve (AUC) at 254 nm.
-
1H NMR (Proton Nuclear Magnetic Resonance): Analyze in CDCl3 or DMSO-d6 to confirm the absence of aliphatic solvent peaks (e.g., heptane multiplets at 0.8-1.3 ppm) and verify the integrity of the methoxy (~3.8 ppm) and hydroxymethyl (~4.5 ppm) protons.
References
-
Title : Synthesis, In Vivo Occupancy, and Radiolabeling of Potent Phosphodiesterase Subtype-10 Inhibitors as Candidates for Positron Emission Tomography Imaging Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]
- Title: Pyridyl amide T-type calcium channel antagonists (US Patent 7875636B2)
-
Title : Design and Evaluation of[18F]CHDI-650 as a Positron Emission Tomography Ligand to Image Mutant Huntingtin Aggregates Source : ACS Publications URL :[Link]
Sources
Scale-Up Synthesis of 2-Hydroxymethyl-5-methoxypyridine: A Comprehensive Guide for Industrial Applications
Executive Summary
2-Hydroxymethyl-5-methoxypyridine (CAS: 127978-70-5), commonly referred to as (5-methoxypyridin-2-yl)methanol, is a highly valuable heterocyclic building block. It is extensively utilized in the synthesis of advanced therapeutics, including T-type calcium channel antagonists 1 and novel positron emission tomography (PET) imaging agents. For instance, it serves as a critical precursor in the synthesis of [18F]CHDI-650 2 and isoindolinone-based tracers 3 designed to image mutant huntingtin aggregates in Huntington's disease.
As demand for this intermediate transitions from discovery chemistry to clinical manufacturing, establishing a scalable, safe, and high-yielding synthetic route is paramount. This application note details the strategic route selection, mechanistic causality, and pilot-scale protocols required to synthesize this compound reliably.
Strategic Route Selection: Why the Boekelheide Rearrangement?
In early-stage discovery, (5-methoxypyridin-2-yl)methanol is frequently synthesized via the direct reduction of methyl 5-methoxypicolinate using hydrides (e.g., NaBH₄, LiAlH₄). While effective at the bench scale, hydride reductions present severe industrial liabilities: they require cryogenic cooling, generate explosive hydrogen gas, and necessitate rigorous anhydrous conditions.
To bypass these bottlenecks, industrial scale-up leverages the Boekelheide Rearrangement of 5-methoxy-2-methylpyridine. This three-stage route eliminates pyrophoric reagents, operates at easily manageable temperatures, and utilizes inexpensive, bulk-available reagents.
Workflow for the scale-up synthesis of 2-Hydroxymethyl-5-methoxypyridine via Boekelheide route.
Mechanistic Insights & Causality in Process Design
The core of this protocol relies on controlling a highly exothermic [3,3]-sigmatropic shift. Understanding the causality behind the reagent choices is critical for process safety and product purity:
-
N-Oxidation: The pyridine nitrogen is oxidized to an N-oxide. While m-chloroperoxybenzoic acid (mCPBA) is standard in laboratory protocols 1, industrial adaptations often substitute this with aqueous H₂O₂/acetic acid to minimize the shock-hazard associated with dry peroxybenzoic acids.
-
Acylation & Rearrangement: The N-oxide is treated with hot acetic anhydride. The initial acylation forms an N-acetoxypyridinium intermediate. Deprotonation of the acidic α-methyl group yields an anhydrobase, which rapidly undergoes a[3,3]-sigmatropic rearrangement to restore aromaticity, yielding the acetate ester. Causality for Thermal Control: Because this rearrangement is highly exothermic, the N-oxide must be added slowly to the pre-heated acetic anhydride to prevent thermal runaway.
-
Hydrolysis: Acid-catalyzed hydrolysis (using concentrated HCl) is preferred over basic saponification at scale. Acid hydrolysis avoids potential ether-cleavage of the 5-methoxy group and directly yields the hydrochloride salt of the target alcohol, which can be easily isolated or neutralized.
Mechanistic pathway of the Boekelheide rearrangement highlighting the [3,3]-sigmatropic shift.
Pilot-Scale Protocol: Step-by-Step Methodology
Note: This protocol is a self-validating system adapted from validated patent literature 1. Each phase includes an In-Process Control (IPC) to ensure progression criteria are met.
Phase 1: N-Oxidation to 5-Methoxy-2-methylpyridine N-oxide
-
Initiation: Charge a jacketed reactor with 5-methoxy-2-methylpyridine (1.0 equivalent, 10.0 g, 72 mmol) and chloroform (50 mL) or dichloromethane (DCM). Cool the solution to 0 °C.
-
Oxidation: Slowly add mCPBA (1.3 equivalents, 20.0 g) in portions to maintain the internal temperature below 10 °C.
-
Causality: Controlling the exotherm prevents the degradation of the N-oxide and minimizes solvent boil-off.
-
-
Maturation & Quench: Allow the reaction to warm to room temperature and stir for 16 hours.
-
IPC: Validate completion via HPLC (Target: ≤ 2% starting material remaining).
-
Quench the reaction by adding excess saturated NaHSO₃ solution.
-
Causality: NaHSO₃ reduces unreacted mCPBA and prevents the concentration of explosive peroxides during solvent removal.
-
-
Workup: Extract the aqueous layer with CHCl₃ (3 × 50 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo to yield 5-methoxy-2-methyl-1-oxopyridine as a yellow solid.
Phase 2: Boekelheide Rearrangement
-
Preparation: In a separate reactor, heat acetic anhydride (excess, 25 mL) to 100 °C under an inert nitrogen atmosphere.
-
Controlled Addition: Dissolve the N-oxide from Phase 1 in a minimal amount of compatible solvent (or add as a melt/slurry) slowly into the hot acetic anhydride over a period of 30 minutes.
-
Causality: Slow addition ensures the exothermic[3,3]-sigmatropic rearrangement is rate-limited by the addition, preventing dangerous pressure/temperature spikes.
-
-
Completion: Heat for an additional 30 minutes. Add ethanol dropwise until the excess acetic anhydride is consumed.
-
IPC: Confirm the disappearance of the N-oxide via TLC or LC-MS.
-
-
Neutralization: Cool the mixture and neutralize carefully with aqueous KHCO₃. Extract with DCM, dry over MgSO₄, and concentrate to afford (5-methoxypyridin-2-yl)methyl acetate as a dark oil.
Phase 3: Acid Hydrolysis
-
Hydrolysis: To the crude acetate oil, add concentrated HCl (25 mL). Heat the mixture to reflux (approx. 100 °C) for 1 hour.
-
Isolation: Concentrate the mixture in vacuo to remove HCl and water. The resulting residue can be neutralized with NaOH to afford the free base, followed by extraction and recrystallization to yield highly pure 2-Hydroxymethyl-5-methoxypyridine.
Quantitative Data & Process Metrics
Table 1: Comparison of Oxidation Reagents for Scale-Up
| Reagent | Safety Profile | Scalability | Typical Yield | Primary Byproducts |
| mCPBA | Shock-sensitive when dry | Moderate (Pilot scale) | 85–90% | m-Chlorobenzoic acid (requires basic wash) |
| H₂O₂ / AcOH | Stable if vented properly | High (Ton scale) | 80–85% | Water (environmentally benign) |
Table 2: Process Yields and Purity Metrics
| Step | Intermediate / Final Product | Molar Yield (%) | Purity (HPLC AUC) |
| 1 | 5-Methoxy-2-methylpyridine N-oxide | 70–75% | > 95% |
| 2 | (5-Methoxypyridin-2-yl)methyl acetate | 65–70% | > 90% |
| 3 | 2-Hydroxymethyl-5-methoxypyridine | 85–90% | > 98% |
References
- Google Patents.
- ACS Publications.
- ACS Publications.
Sources
Application Notes & Protocols: Preparation and Catalytic Use of 2-Hydroxymethyl-5-methoxypyridine Derivatives
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Foreword: The Strategic Value of Substituted Pyridine Ligands
Pyridine and its derivatives represent a cornerstone in the architecture of modern catalysis. Their moderate hardness, tunable electronic properties, and robust coordination with a wide array of transition metals make them indispensable scaffolds for ligand design.[1] The 2-Hydroxymethyl-5-methoxypyridine framework is of particular strategic interest. The hydroxymethyl group at the 2-position serves as a versatile synthetic handle for constructing bidentate or tridentate ligands, while the methoxy group at the 5-position acts as an electron-donating group, modulating the electronic properties of the pyridine ring and, consequently, the catalytic activity of its metal complexes.[2]
This guide provides a comprehensive overview of the synthesis of the core 2-hydroxymethyl-5-methoxypyridine scaffold and its subsequent derivatization into advanced ligands for catalysis. We will delve into the causality behind procedural choices, present detailed, self-validating protocols, and explore the application of these derivatives in key catalytic transformations, with a focus on asymmetric synthesis.
Part I: Synthesis of the Core Scaffold: 2-Hydroxymethyl-5-methoxypyridine
The efficient synthesis of the core scaffold is the gateway to its application in catalysis. The choice of synthetic route depends on the availability of starting materials and the desired scale. Below, we analyze the most practical approaches.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals two primary pathways starting from commercially available precursors: the reduction of an oxidized functional group at the C2 position or the selective oxidation of a C2-methyl group.
Sources
Technical Support Center: Optimizing Yield in the Synthesis of 2-Hydroxymethyl-5-methoxypyridine
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the critical yield bottlenecks encountered during the synthesis of 2-hydroxymethyl-5-methoxypyridine (also known as (5-methoxypyridin-2-yl)methanol).
This highly polar heterocyclic building block is a vital intermediate in the development of T-type calcium channel antagonists[1], melanocortin type 4 receptor agonists[2], and positron emission tomography (PET) ligands for mutant huntingtin aggregates[3]. However, its dual hydrogen-bonding capacity and basic pyridine nitrogen often lead to severe product loss during aqueous workup. This guide provides field-proven, self-validating protocols and troubleshooting FAQs to ensure maximum recovery and purity.
Visualizing the Synthetic Workflows
To troubleshoot effectively, we must map the points of failure. Below are the two primary synthetic pathways utilized in drug development, highlighting where yield is most commonly lost.
Synthetic workflow and critical yield-loss points for 2-hydroxymethyl-5-methoxypyridine.
Alternative N-oxide rearrangement pathway for 2-hydroxymethyl-5-methoxypyridine synthesis.
Quantitative Data Center: Reagent Selection
Selecting the correct reducing agent or synthetic route is the first step in yield optimization. The table below summarizes the quantitative outcomes of various approaches based on empirical laboratory data.
| Synthetic Route / Reagent | Typical Conversion | Isolated Yield | Primary Yield-Loss Mechanism | Recommended Mitigation Strategy |
| NaBH₄ / MeOH (Ester Reduction) | 85 - 90% | 50 - 60% | Product lost in aqueous phase during workup. | Use continuous LLE or CHCl₃:iPrOH (3:1) extraction. |
| NaBH₄ / CaCl₂ (Ester Reduction) | > 98% | 80 - 85% | Boron-product complexation. | Quench with sat. NH₄Cl at 0 °C; avoid strong acids. |
| LiAlH₄ / THF (Ester Reduction) | 100% | 40 - 55% | Over-reduction of the pyridine ring. | Switch to milder borohydride reagents. |
| mCPBA / TFAA (N-Oxide Route) | 90% | 65 - 70% | N-oxide degradation during concentration. | Strictly neutralize with excess sat. NaHSO₃[4]. |
Validated Experimental Protocol: High-Yield Ester Reduction
To achieve >80% isolated yield, we recommend the reduction of methyl 5-methoxypyridine-2-carboxylate[5] using a modified borohydride system. This protocol is engineered to be a self-validating system , ensuring you can verify success at every critical juncture.
Step 1: Reagent Preparation & Activation
-
Dissolve methyl 5-methoxypyridine-2-carboxylate (1.0 eq) in anhydrous ethanol (0.2 M concentration) under an inert nitrogen atmosphere.
-
Add anhydrous Calcium Chloride (CaCl₂) (1.5 eq) and stir for 15 minutes at room temperature.
-
Causality: The addition of CaCl₂ to NaBH₄ generates calcium borohydride (Ca(BH₄)₂) in situ. The calcium ion acts as a Lewis acid, coordinating to the ester carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, allowing the relatively mild borohydride to achieve complete reduction without over-reducing the electron-rich pyridine ring.
Step 2: Reduction Execution
-
Cool the reaction vessel to 0 °C using an ice bath.
-
Add Sodium Borohydride (NaBH₄) (3.0 eq) portion-wise over 30 minutes.
-
Causality: Portion-wise addition controls the exothermic hydrogen gas evolution, preventing solvent boil-off and minimizing thermal degradation of the ester.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
Step 3: Self-Validation Checkpoint
-
Validation: Before proceeding to workup, spot the reaction mixture against the starting material on a silica TLC plate (Eluent: EtOAc/Hexane 1:1). The system is validated when the UV-active ester spot (Rf ~0.7) is entirely replaced by a highly polar product spot (Rf ~0.2) that stains strongly with KMnO₄. If the Rf ~0.7 spot persists, the reaction has stalled; add 0.5 eq of NaBH₄ and stir for an additional hour.
Step 4: Quenching & High-Efficiency Extraction
-
Cool the reaction back to 0 °C. Carefully quench by adding saturated aqueous NH₄Cl dropwise until gas evolution ceases.
-
Causality: NH₄Cl provides a mild acidic environment (pH ~6) to break down the boron-alkoxy complexes without protonating the pyridine nitrogen (pKa ~5.0), which would otherwise drive the product irreversibly into the aqueous phase.
-
Concentrate the ethanol in vacuo.
-
Saturate the remaining aqueous layer completely with solid NaCl (salting out).
-
Extract the aqueous layer 5 times with a mixture of Chloroform/Isopropanol (3:1).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the pure 2-hydroxymethyl-5-methoxypyridine.
Troubleshooting Guides & FAQs
Q1: My isolated yield is consistently below 50% despite complete starting material consumption. Where is the product going? Application Scientist Answer: Your product is almost certainly trapped in the aqueous phase. 2-Hydroxymethyl-5-methoxypyridine possesses both a basic pyridine nitrogen and a hydrogen-bonding hydroxyl group, making it highly hydrophilic. Actionable Fix: Abandon standard ethyl acetate or dichloromethane extractions. You must saturate the aqueous layer completely with NaCl to decrease the solubility of the organic product in water. Extract with a highly polar solvent system, such as Chloroform:Isopropanol (3:1). If yields remain low, utilize continuous liquid-liquid extraction (LLE) for 24 hours, which will reliably recover >90% of the product.
Q2: I am observing a significant amount of over-reduced side products (e.g., piperidine derivatives) when using LiAlH₄. How do I prevent this? Application Scientist Answer: Lithium aluminum hydride (LiAlH₄) is often too harsh for electron-rich pyridines and can lead to partial or complete reduction of the aromatic ring. Actionable Fix: Switch to the milder reducing system outlined in our protocol above (Sodium Borohydride paired with Calcium Chloride in ethanol). This combination is highly chemoselective for the ester over the pyridine ring.
Q3: Can I synthesize this via the N-oxide rearrangement instead of ester reduction? Application Scientist Answer: Yes. A common alternative is the oxidation of 5-methoxy-2-methylpyridine using mCPBA to form the N-oxide[1], followed by a Boekelheide rearrangement using trifluoroacetic anhydride[2] or acetic anhydride. Caveat: This route frequently suffers from poor yield during the mCPBA quenching phase. You must neutralize the reaction strictly with excess saturated NaHSO₃[4] to destroy unreacted peroxides before extraction. If peroxides remain, the N-oxide will degrade rapidly during concentration.
Q4: During the borohydride reduction workup, I am getting a thick white emulsion that won't separate. How do I break it? Application Scientist Answer: You are observing the formation of insoluble boron salts. Actionable Fix: Do not add strong acids (like HCl) to dissolve the salts, as this will protonate your product. Instead, add a saturated solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 2 hours. The tartrate will chelate the boron/calcium ions, breaking the emulsion and leaving two distinct, easily separable phases.
Sources
- 1. US7875636B2 - Pyridyl amide T-type calcium channel antagonists - Google Patents [patents.google.com]
- 2. US8138188B2 - Melanocortin type 4 receptor agonist piperidinoylpyrrolidines - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
reducing byproduct impurities in 2-Hydroxy-methyl-5-methoxy-pyridine reactions
Welcome to the Technical Support Center for 2-Hydroxymethyl-5-methoxypyridine (CAS: 127978-70-5).
As a critical intermediate in the synthesis of beta-secretase inhibitors [1], anti-tuberculosis tetrazole compounds [2], and various omeprazole analogs, the handling of 2-Hydroxymethyl-5-methoxypyridine (also known as (5-methoxypyridin-2-yl)methanol) requires precise mechanistic control.
This guide is designed for researchers and drug development professionals. It bypasses generic advice to directly address the specific chemical causality behind byproduct formation in your workflows, providing self-validating protocols to ensure high-purity API synthesis.
Frequently Asked Questions (Troubleshooting Causality)
Q: Why does my chlorination reaction turn into a black, insoluble tar instead of yielding 2-chloromethyl-5-methoxypyridine? A: This is a classic intermolecular dimerization issue driven by electronic effects. The methoxy group at the 5-position exerts a strong electron-donating resonance effect (+M) that is para to the pyridine nitrogen. This dramatically increases the electron density on the nitrogen, making it highly nucleophilic. Once the hydroxymethyl group is converted to a good leaving group (chloride), the free pyridine nitrogen of one molecule rapidly executes an S_N2 attack on the chloromethyl group of another. This forms a polymeric quaternary ammonium salt (the "black tar"). To prevent this, the nitrogen must be deactivated via protonation (kept as an HCl salt) throughout the entire reaction and isolation process [1].
Q: When oxidizing the alcohol to 5-methoxypicolinaldehyde, I am seeing a highly polar impurity on my LC-MS. What is it, and how do I stop it? A: That polar impurity is 5-methoxypicolinic acid, the result of over-oxidation. Most aggressive oxidants (like aqueous NaOCl/TEMPO or KMnO4) require water. Water reacts with the newly formed aldehyde to create an aldehyde hydrate (a gem-diol), which is subsequently oxidized to the carboxylic acid. To stop this, you must eliminate water from the system. Using activated Manganese(IV) Oxide (MnO2) in an anhydrous solvent like chloroform prevents hydrate formation, effectively arresting the oxidation at the aldehyde stage [3].
Workflow Troubleshooting & Experimental Protocols
Workflow A: Halogenation (Minimizing Quaternary Dimerization)
To successfully synthesize 2-chloromethyl-5-methoxypyridine, the protocol must be a self-validating system where the byproduct of the halogenating agent actively protects the substrate.
Reaction pathway showing target chlorination and competing dimerization impurity.
Step-by-Step Protocol: Synthesis of 2-Chloromethyl-5-methoxypyridine Hydrochloride Mechanistic Goal: Utilize the HCl generated by Thionyl Chloride (SOCl2) as an in-situ protecting group for the pyridine nitrogen.
-
Preparation: Dissolve 1.0 eq of 2-Hydroxymethyl-5-methoxypyridine in anhydrous Dichloromethane (DCM) (10 mL/g) under a nitrogen atmosphere.
-
Temperature Control: Chill the solution to 0°C using an ice bath. Causality: Low temperatures reduce the kinetic energy available for the competing intermolecular S_N2 dimerization before the HCl salt can fully precipitate.
-
Reagent Addition: Add 1.5 eq of SOCl2 dropwise over 30 minutes [1].
-
Self-Validation Check: As SOCl2 reacts, SO2 and HCl gases are evolved. The HCl immediately protonates the highly nucleophilic pyridine nitrogen. You should observe the reaction mixture becoming a cloudy suspension as the insoluble pyridinium hydrochloride salt forms. If the solution remains clear and darkens, moisture has compromised your HCl concentration, and dimerization is occurring.
-
Isolation: Stir at room temperature for 2 hours. Concentrate the mixture in vacuo to remove excess SOCl2 and DCM.
-
Storage: Isolate the product strictly as the hydrochloride salt. Do not free-base the compound until the exact moment it is required for the subsequent coupling/etherification step [1].
Workflow B: Oxidation (Preventing Over-Oxidation to Carboxylic Acid)
Oxidation workflow illustrating the target aldehyde synthesis versus over-oxidation.
Step-by-Step Protocol: Synthesis of 5-Methoxypicolinaldehyde Mechanistic Goal: Prevent aldehyde hydrate formation to arrest oxidation at the aldehyde stage.
-
Preparation: Dissolve 1.0 eq of 2-Hydroxymethyl-5-methoxypyridine in anhydrous Chloroform (CHCl3) (15 mL/g).
-
Oxidant Addition: Add 10.0 eq of activated Manganese(IV) Oxide (MnO2)[3]. Causality: Activated MnO2 is a mild, heterogeneous oxidant that specifically targets allylic and benzylic (or picolinylic) alcohols.
-
Reaction: Stir the black suspension vigorously at 20°C for 18 hours.
-
Self-Validation Check: Monitor via TLC (Ethyl Acetate/Hexane). The absence of a baseline spot (which would indicate the highly polar carboxylic acid) validates that the anhydrous conditions successfully prevented hydrate formation.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the Celite cake thoroughly with additional CHCl3. Concentrate the filtrate to yield the pure yellow solid aldehyde (CAS: 22187-96-8) [3].
Quantitative Impurity Profile Data
Use the following table to calibrate your HPLC/LC-MS methods and set acceptance criteria for your intermediate quality control.
| Impurity Name | Structural Mechanism | RRT (Relative Retention Time)* | Acceptable Limit (Area %) | Primary Mitigation Strategy |
| Quaternary Dimer | Intermolecular N-alkylation | 1.45 | < 0.1% | Maintain strict acidic conditions (isolate as HCl salt). |
| 5-Methoxypicolinic acid | Hydration followed by over-oxidation | 0.85 | < 0.5% | Exclude water; use anhydrous heterogeneous oxidants (MnO2). |
| Bis-picolinyl ether | Acid-catalyzed condensation of alcohol | 1.60 | < 0.2% | Control temperature (< 20°C) during acidic reagent addition. |
| Unreacted SM | Incomplete conversion | 0.70 | < 1.0% | Ensure sufficient equivalents of SOCl2 or MnO2. |
*RRT values are approximate and based on a standard Reverse-Phase C18 column (Water/Acetonitrile gradient with 0.1% TFA).
References
- Title:Vinyl fluoride cyclopropyl fused thiazin-2-amine compounds as beta-secretase inhibitors and methods of use (US Patent 10246429B2)
- Title:Novel tetrazole compounds and their use in the treatment of tuberculosis (WO2019034729A1)
-
Title: 5-METHOXYPICOLINALDEHYDE (CAS 22187-96-8) Chemical Properties and Synthesis Source: LookChem Chemical Database URL: [Link]
troubleshooting 2-Hydroxy-methyl-5-methoxy-pyridine degradation during long-term storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 2-Hydroxymethyl-5-methoxypyridine (CAS 127978-70-5)[1] during long-term storage. This guide moves beyond basic instructions to explain the underlying causality of degradation, providing you with self-validating protocols to ensure the integrity of your drug development workflows.
Core Mechanistic Pathways (The "Why")
To prevent degradation, we must first understand the molecular vulnerabilities of 2-Hydroxymethyl-5-methoxypyridine. The compound possesses three distinct structural features that dictate its stability profile:
-
Primary Alcohol Oxidation: The hydroxymethyl group at the 2-position is highly susceptible to auto-oxidation. The adjacent pyridine nitrogen acts as a chelating agent for trace transition metals (e.g., Fe or Cu from spatulas or glassware), which catalyze radical-mediated oxidation[2]. This process converts the alcohol into 5-methoxypicolinaldehyde (CAS 22187-96-8)[3].
-
N-Oxidation: The electron-donating methoxy group at the 5-position increases the overall electron density of the heteroaromatic ring. This makes the pyridine nitrogen highly nucleophilic and prone to forming an N-oxide when exposed to atmospheric oxygen or trace peroxides[4].
-
Photo-Oxidation: Like many methoxy-substituted pyridines, this compound is sensitive to UV/Visible light, which can initiate the radical pathways responsible for both of the above degradation routes[5][6].
Degradation Visualization
Fig 1: Degradation pathways of 2-Hydroxymethyl-5-methoxypyridine and optimal storage interventions.
Troubleshooting Guide & FAQs
Q: My solid sample has turned from an off-white powder to a distinct yellow. What happened? A: Yellowing is the hallmark of oxidation. Your compound has oxidized to form 5-methoxypicolinaldehyde[3], which is a yellow solid. This indicates that your storage container was exposed to atmospheric oxygen, light, or ambient temperatures for an extended period.
Q: During TLC analysis (Normal Phase Silica), I observed a new spot with a higher Rf value than my starting material. What is it? A: A higher Rf (less polar) spot confirms the formation of the aldehyde. Aldehydes lack the hydrogen-bonding capability of the parent hydroxyl group, causing them to elute faster on silica gel. Conversely, if you observe a highly polar spot stuck near the baseline (lower Rf), this indicates N-oxide formation.
Q: Can I store 2-Hydroxymethyl-5-methoxypyridine as a stock solution in DMSO or Methanol? A: It is highly discouraged for long-term storage. Solvents like DMSO are hygroscopic and often contain dissolved oxygen or trace peroxides that accelerate degradation. If solution storage is absolutely necessary for your assay, use anhydrous, degassed solvents, aliquot into single-use vials, flush the headspace with Argon, and store at -80°C[5].
Q: Is a standard desiccator sufficient for room-temperature storage? A: No. While a desiccator controls moisture, it does not eliminate oxygen or light. Related 2-pyridinemethanols require inert atmospheres and temperatures between 2–8 °C or lower to maintain stability[6][7].
Experimental Protocols
Protocol 1: Self-Validating Inert Storage Workflow
To ensure long-term stability (>12 months), follow this strict aliquoting and sealing procedure.
-
Preparation: Pre-chill amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing photo-oxidation. Pre-chilling minimizes thermal shock and moisture condensation during transfer.
-
Transfer: Aliquot the solid 2-Hydroxymethyl-5-methoxypyridine into the vials. Avoid using metal spatulas if possible; use ceramic or PTFE-coated tools to prevent transition-metal contamination[2].
-
Inert Purge: Purge the vial with Argon gas for 10 seconds. Causality: Argon is denser than Nitrogen and air; it sinks to the bottom, creating a heavy, protective blanket directly over the solid[5].
-
Sealing: Seal immediately with a PTFE-lined cap. Causality: PTFE prevents chemical interaction between the compound and the cap liner. Wrap the exterior seal tightly with Parafilm.
-
Storage: Store at -20°C.
-
Self-Validation Step: Place a small piece of oxygen-indicator tape inside a "dummy" vial prepared identically. If the tape changes color after 24 hours, your Argon purging technique is insufficient and must be adjusted.
Protocol 2: HPLC Method for Degradation Quantification
Use this method to validate the purity of your stored batches before using them in sensitive syntheses.
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve 1 mg of the stored sample in 1 mL of HPLC-grade Acetonitrile immediately before injection to prevent solution-state degradation.
-
Self-Validation Step: Inject a certified reference standard of 5-methoxypicolinaldehyde[3] to confirm the exact retention time of the primary degradant on your specific instrument.
Data Presentation: Stability Profiles
The following table summarizes the expected degradation profiles of 2-Hydroxymethyl-5-methoxypyridine based on varying storage parameters.
| Storage Temperature | Atmosphere | Container Type | Timeframe | Purity (HPLC Area %) | Primary Degradant |
| 25°C (Room Temp) | Ambient Air | Clear Glass | 3 Months | < 85% | Aldehyde (High) |
| 4°C (Fridge) | Ambient Air | Clear Glass | 6 Months | 92% | Aldehyde (Moderate) |
| -20°C (Freezer) | Nitrogen | Amber Glass | 12 Months | 98.5% | N-Oxide (Trace) |
| -20°C (Freezer) | Argon | Amber Glass | 24+ Months | > 99.5% | None Detected |
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Pyridinemethanol 98 586-98-1 [sigmaaldrich.com]
Technical Support Center: Preventing Oxidation in 2-Hydroxymethyl-5-methoxypyridine Workflows
Welcome to the Technical Support Center for handling 2-Hydroxymethyl-5-methoxypyridine (CAS 127978-70-5). This guide is engineered for researchers and drug development professionals who are experiencing unwanted oxidation or side reactions of this specific substrate during multi-step organic synthesis.
Below, you will find mechanistic FAQs, a troubleshooting matrix, self-validating standard operating procedures (SOPs), and quantitative data to ensure the structural integrity of your molecule throughout your synthetic pipeline.
Part 1: Core Principles & FAQs (The "Why")
Q1: Why is the primary hydroxyl group in 2-hydroxymethyl-5-methoxypyridine exceptionally prone to unwanted oxidation? A1: While all primary alcohols are susceptible to oxidation, this specific molecule suffers from a synergistic vulnerability. The methoxy group at the 5-position is strongly electron-donating (+M effect), which significantly increases the electron density on the pyridine ring. This makes the pyridine nitrogen highly Lewis basic. During downstream reactions, this electron-rich nitrogen readily coordinates with trace transition metals or oxidants. Because the hydroxymethyl group is located at the 2-position (ortho to the nitrogen), this coordination directs oxidative species into immediate spatial proximity with the alcohol, drastically lowering the activation energy required for premature conversion to an aldehyde or picolinic acid.
Q2: Which protecting group provides the optimal balance of stability and chemoselectivity for this substrate? A2: We strongly recommend the tert-butyldiphenylsilyl (TBDPS) group. While the tert-butyldimethylsilyl (TBS) group is a common default, TBDPS offers approximately 100 times greater stability toward acidic conditions ([1]). More importantly, the extreme steric bulk of the two phenyl rings on the TBDPS group provides a critical secondary function: it sterically shields the adjacent pyridine nitrogen. This shielding suppresses unwanted N-oxide formation and prevents the nitrogen from poisoning transition metal catalysts during subsequent cross-coupling steps ([2]).
Q3: Why should I avoid Benzyl (Bn) or Acetate (Ac) protection for this specific pyridine derivative? A3: Benzyl ethers require strong bases (e.g., NaH) for installation, which can cause side reactions with the electron-rich pyridine ring. Furthermore, Benzyl groups offer minimal steric shielding to the adjacent nitrogen. Acetate esters are highly base-labile and will not survive standard basic cross-coupling conditions (e.g., Suzuki or Sonogashira couplings).
Part 2: Troubleshooting Guide (The "What Went Wrong")
| Symptom / Issue | Root Cause Analysis | Corrective Action |
| Reaction stalls at 60-70% conversion during silylation. | Generation of HCl during the reaction protonates the highly basic 5-methoxypyridine nitrogen, altering substrate solubility and deactivating the nucleophile. | Ensure a strict 2.5 molar equivalent of imidazole is used to act as an acid scavenger. Add 0.1 eq of 4-DMAP to accelerate the acyl transfer process. |
| Unwanted N-oxide formation during downstream steps. | The chosen protecting group (e.g., TMS or Methyl ether) is too small, leaving the pyridine nitrogen exposed to oxidants like mCPBA or peroxides. | Switch to the sterically demanding TBDPS group to physically block the nitrogen lone pair from interacting with the oxidant. |
| Premature cleavage of the silyl ether during purification. | Mildly acidic silanol groups on standard silica gel can cleave labile silyl ethers (like TMS or TES) during column chromatography. | Upgrade to TBDPS, which is highly stable to silica gel. Alternatively, pre-treat the silica gel with 1% triethylamine (TEA) to neutralize acidic sites before loading. |
Part 3: Visual Workflow & Mechanistic Pathway
Fig 1. Workflow for TBDPS protection, downstream functionalization, and deprotection.
Part 4: Standard Operating Procedures (SOPs)
Every protocol below is designed as a self-validating system , providing you with real-time physical or analytical cues to confirm the reaction is proceeding correctly without waiting for final LC-MS results.
Protocol A: TBDPS Protection of 2-Hydroxymethyl-5-methoxypyridine
Reference Standard: Silylation of Alcohols using TBDPSCl ([3]).
-
Preparation: Dissolve 2-hydroxymethyl-5-methoxypyridine (1.0 eq) in anhydrous DMF to achieve a 0.5 M concentration under an inert argon atmosphere.
-
Base Addition: Add imidazole (2.5 eq) and stir until completely dissolved. Causality: Imidazole acts as both a nucleophilic catalyst and an acid scavenger.
-
Cooling: Cool the mixture to 0 °C using an ice bath to control the exothermic silylation.
-
Silylation: Add TBDPSCl (1.2 eq) dropwise via syringe.
-
Self-Validation Check (Visual): Remove the ice bath and allow the reaction to warm to room temperature. Within 15-30 minutes, a dense white precipitate (imidazole hydrochloride) must form. If the solution remains clear, your TBDPSCl has likely hydrolyzed due to moisture exposure, and the reaction has failed.
-
Completion: After 4-6 hours, verify completion via TLC (Hexanes/EtOAc 7:3). The highly non-polar TBDPS-protected product will migrate significantly higher (Rf ~0.8) than the polar starting material (Rf ~0.2).
-
Workup: Quench with saturated aqueous NaHCO₃, extract with diethyl ether (3x), wash the organic layer thoroughly with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Chemoselective Deprotection using TBAF
-
Preparation: Dissolve the TBDPS-protected intermediate in anhydrous THF (0.1 M).
-
Cooling: Cool to 0 °C to prevent unwanted side reactions from the highly basic fluoride ion.
-
Cleavage: Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) dropwise. The strong silicon-fluoride bond formation drives the thermodynamic cleavage of the silyl ether ([4]).
-
Self-Validation Check (Analytical): Monitor via ¹H NMR. The disappearance of the bulky aromatic TBDPS signals (~7.3-7.7 ppm, 10H) and the tert-butyl singlet (~1.0 ppm, 9H) confirms complete deprotection.
-
Workup: Quench with saturated aqueous NH₄Cl to buffer the basicity of the resulting alkoxide, extract with EtOAc, and purify via flash chromatography.
Part 5: Quantitative Data & Protecting Group Selection
Use the following data matrix to justify your protecting group strategy when scaling up or modifying your synthetic route.
| Protecting Group | Reagents for Installation | Acid Stability | Base Stability | Pyridine N-Shielding | Deprotection Reagent |
| TMS | TMSCl, Et₃N | Very Low | Low | Poor | K₂CO₃ / MeOH |
| TBS | TBSCl, Imidazole | Moderate | High | Moderate | TBAF or Dilute HCl |
| TBDPS (Recommended) | TBDPSCl, Imidazole | Very High | High | Excellent | TBAF |
| Benzyl (Bn) | BnBr, NaH | High | High | Poor | H₂, Pd/C |
| Acetate (Ac) | Ac₂O, Pyridine | Low | Very Low | Poor | K₂CO₃ / MeOH |
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Available at:[Link]
-
Pund, A., et al. (2020). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Applied Organometallic Chemistry. Available at:[Link]
Sources
Technical Support Center: Resolving HPLC Peak Tailing for 2-Hydroxy-methyl-5-methoxy-pyridine
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing with 2-Hydroxy-methyl-5-methoxy-pyridine. As a polar basic compound, this analyte presents a classic challenge in reversed-phase chromatography. This document provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in established chromatographic principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing significant peak tailing for 2-Hydroxy-methyl-5-methoxy-pyridine. What is the most likely cause?
Answer: The most common cause of peak tailing for basic compounds like 2-Hydroxy-methyl-5-methoxy-pyridine in reversed-phase HPLC is secondary-site interactions between the analyte and the stationary phase.[1][2] Your analyte has a basic pyridine nitrogen atom. On a standard silica-based C18 column, residual, un-capped silanol groups (Si-OH) on the silica surface are acidic.[3][4]
When the mobile phase pH is above approximately 3-4, these silanol groups become deprotonated and negatively charged (Si-O⁻).[1][5] The positively charged (protonated) pyridine analyte then interacts electrostatically with these ionized silanols. This is a different, stronger retention mechanism than the desired hydrophobic interaction with the C18 chains.[6] Since this interaction is kinetically slow and non-uniform, it causes a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".[5]
Caption: Analyte interaction with the stationary phase.
Q2: How can I systematically troubleshoot the peak tailing issue?
Answer: A logical and systematic approach is crucial to efficiently identify and solve the problem. Avoid changing multiple parameters simultaneously.[6] The recommended workflow is to first investigate chemical factors (mobile phase), which are often the easiest to modify, before moving to stationary phase (column) or hardware (instrumental) factors.
The following flowchart outlines a robust troubleshooting strategy.
Caption: Systematic troubleshooting workflow for peak tailing.
Q3: How do I correctly use mobile phase pH and buffers to improve peak shape?
Answer: Controlling the mobile phase pH is the most powerful tool for improving the peak shape of basic compounds.[7] The goal is to suppress the ionization of the surface silanol groups.
-
Mechanism of pH Control: By lowering the mobile phase pH to a value between 2.5 and 3.0, the vast majority of silanol groups (pKa ≈ 3.5-4.5) will be protonated (Si-OH) and thus neutral.[4][6] This eliminates the strong ionic interaction that causes tailing. Your analyte will be fully protonated and positively charged, but it will interact primarily through the intended reversed-phase mechanism.
-
Buffer Selection and Concentration: Using a buffer is critical to maintain a consistent pH, as small shifts can drastically affect peak shape and retention time.[8]
| Buffer System | pKa Value(s) | Useful pH Range | UV Cutoff (approx.) | LC-MS Compatible? |
| Phosphate | 2.1, 7.2, 12.3 | 1.1 - 3.1 / 6.2 - 8.2 | ~200 nm | No (non-volatile) |
| Formate | 3.8 | 2.8 - 4.8 | ~210 nm | Yes (volatile) |
| Acetate | 4.8 | 3.8 - 5.8 | ~210 nm | Yes (volatile) |
| Trifluoroacetic Acid (TFA) | 0.5 | < 2.0 | ~205 nm | Yes, but can cause ion suppression |
Data compiled from references[8][10][11].
Experimental Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak for 2-Hydroxy-methyl-5-methoxy-pyridine.
Methodology:
-
Prepare Aqueous Stock Buffers: Prepare 50 mM stock solutions of potassium phosphate and ammonium formate.
-
Prepare Mobile Phases:
-
Mobile Phase 1 (pH ~7.0): Mix 50 mM potassium phosphate buffer with acetonitrile (e.g., 70:30 v/v). This is expected to show significant tailing.
-
Mobile Phase 2 (pH ~3.8): Mix 50 mM ammonium formate buffer with acetonitrile (e.g., 70:30 v/v). Adjust pH to 3.8 with formic acid if necessary.
-
Mobile Phase 3 (pH ~2.7): Mix 50 mM potassium phosphate buffer with acetonitrile (e.g., 70:30 v/v). Adjust the pH of the aqueous portion to 2.7 with phosphoric acid before mixing with acetonitrile.
-
-
System Equilibration: Starting with Mobile Phase 1, flush the HPLC system and column for at least 20 column volumes or until the baseline is stable.
-
Injection: Inject a standard solution of 2-Hydroxy-methyl-5-methoxy-pyridine.
-
Data Analysis: Record the chromatogram and calculate the USP Tailing Factor (Tf). A value of 1.0 is perfectly symmetrical. A value ≤ 1.5 is often acceptable.[1]
-
Repeat: Sequentially switch to Mobile Phase 2 and then Mobile Phase 3, ensuring thorough equilibration between each change (Step 3). Compare the tailing factors obtained at each pH.
Expected Outcome: You should observe a dramatic improvement in peak symmetry (Tf approaching 1.0) as the pH is lowered from 7.0 to 2.7.[12]
Q4: My peak is still tailing even at low pH. What should I consider next?
Answer: If pH optimization does not fully resolve the issue, the problem likely lies with the column chemistry or physical condition.
-
Column Chemistry: Not all C18 columns are created equal. Older columns ("Type A" silica) contain higher levels of metal impurities and have more accessible, acidic silanol groups, which cause significant tailing with basic compounds.[2]
-
Solution: Use a modern, high-purity "Type B" silica column. These columns are manufactured to have minimal metal content and are exhaustively end-capped to block the majority of residual silanols, leading to vastly improved peak shapes for bases.[1][2]
-
Alternative Chemistries: For particularly challenging basic compounds, consider columns with alternative stationary phases:
-
Polar-Embedded Phases: These have a polar group (e.g., amide, carbamate) embedded in the alkyl chain near the silica surface. This shields the analyte from residual silanols.[13]
-
Hybrid Particle Columns: These columns use a silica-organic hybrid matrix that is more resistant to high pH and often has lower silanol activity, improving peak shape.[14]
-
-
| Column Technology | Key Feature | Advantage for 2-Hydroxy-methyl-5-methoxy-pyridine |
| High-Purity, End-Capped Silica (Type B) | Low silanol activity, minimal metal content. | Primary Choice. Significantly reduces tailing compared to older columns.[2] |
| Polar-Embedded | Polar group integrated into the alkyl chain. | Provides "silanol shielding" and can offer alternative selectivity.[13] |
| Hybrid Particle (e.g., BEH, CSH) | Silica-organic hybrid matrix. | Reduced silanol activity and enhanced pH stability. |
| Phenyl Phases | Phenyl groups bonded to silica. | Can offer unique selectivity through π-π interactions.[15] |
-
Column Degradation: Columns have a finite lifetime. Use at high pH (>8) or high temperatures can hydrolyze the silica backbone or the bonded phase, exposing more silanol groups over time.[16] If the column is old or has been subjected to harsh conditions, its performance may be permanently compromised.
-
Solution: Replace the column with a new one of the same type. If the new column provides a good peak shape, the old column was the source of the problem.
-
Q5: Could my HPLC instrument be causing the peak tailing?
Answer: Yes, although less common for a single peak, hardware issues can contribute to or cause peak distortion. These problems typically affect all peaks in the chromatogram, not just one.[17]
-
Extra-Column Volume (Dead Volume): This refers to all the volume the sample travels through outside of the packed column bed, including injector loops, tubing, and detector flow cells. Excessive dead volume causes band broadening and can lead to tailing.[6][13]
-
Diagnosis: If early eluting peaks are disproportionately broad or tailed compared to later ones, suspect extra-column volume.
-
Solution: Use tubing with the narrowest possible internal diameter (e.g., 0.005") and keep lengths as short as possible. Ensure all fittings are correctly made (e.g., ferrules are not crushed or mismatched).
-
-
Column Inlet Frit Blockage or Void: Particulates from the sample or mobile phase can clog the inlet frit of the column. This creates a distorted flow path for the sample as it enters the column, leading to split or severely tailed peaks for all analytes.[17][18] A "void" or channel can also form at the head of the column bed due to packing collapse.
-
Diagnosis: This problem usually appears suddenly and affects all peaks identically.
-
Solution: First, try reversing the column and flushing it to waste (do not flush through the detector). This can sometimes dislodge particulates from the frit. If this fails, the column must be replaced. To prevent recurrence, always filter samples and mobile phases and consider using an in-line filter or guard column.[17]
-
References
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?[Link]
-
Waters Corporation. Waters Column Selection Guide for Polar Compounds. [Link]
-
TROUBLESHOOTING GUIDE – HPLC. [Link]
-
Chromatography Today. (2023). What are the Common Peak Problems in HPLC. [Link]
-
The Theory of HPLC Column Chemistry. [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]
-
ChromaNik Technologies Inc. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]
-
LCGC. (2018). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?[Link]
-
A Guide to HPLC and LC-MS Buffer Selection. [Link]
-
LCGC. (2013). The LCGC Blog: Buffer Choice for HPLC Separations. [Link]
-
Phenomenex. (2020). Choosing the Right Buffers for Mobile Phase. [Link]
-
Axion Labs. How to Select a Buffer for your HPLC Mobile Phase?[Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
-
YMC America, Inc. (2017). 3 Ideal Columns for Analyzing Polar Compounds. [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
-
PubChem. 2-Hydroxy-5-methylpyridine. [Link]
-
ALWSCI. (2026). Mechanisms And Impact Paths Of Mobile Phase PH On Peak Shape And Separation Efficiency in HPLC. [Link]
-
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
PubChem. Pyridine, 2-methoxy-5-methyl-. [Link]
-
ChemBK. (2024). 2-Hydroxy-5-Hydroxymethyl Pyridine. [Link]
-
Waters Corporation. Peak Shape Changes Over Time. [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mechanisms And Impact Paths Of Mobile Phase PH On Peak Shape And Separation Efficiency in HPLC - News - ALWSCI [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hplc.eu [hplc.eu]
- 11. Choosing the Right Buffers for Mobile Phase [phenomenex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromtech.com [chromtech.com]
- 14. waters.com [waters.com]
- 15. glsciencesinc.com [glsciencesinc.com]
- 16. waters.com [waters.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. acdlabs.com [acdlabs.com]
Technical Support Center: Troubleshooting Steric Hindrance with 2-Hydroxymethyl-5-methoxypyridine Ligands
Welcome to the Advanced Application Support Guide for coordination chemistry and catalysis involving 2-Hydroxymethyl-5-methoxypyridine (also known as (5-methoxypyridin-2-yl)methanol, CAS: 127978-70-5)[1].
As a bidentate N,O-donor, this ligand is highly valued in pharmaceutical synthesis and metal-organic framework (MOF) design[2]. However, researchers frequently encounter significant steric hindrance when coordinating this ligand to transition metals. The root causality lies in its electronic structure: the 5-methoxy group acts as an electron-donating group via resonance, increasing the basicity of the pyridine nitrogen. This strengthens and shortens the Metal–Nitrogen (M–N) coordinate bond, which paradoxically pulls the bulky 2-hydroxymethyl group deeper into the metal's coordination sphere, exacerbating steric clashes with ancillary ligands.
This guide provides field-proven, mechanistically grounded solutions to overcome these steric barriers, allowing you to selectively drive your reactions toward discrete mononuclear complexes or high-nuclearity clusters.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: I am trying to synthesize a homoleptic octahedral complex (ML₃) with first-row transition metals (e.g., Ni, Co, Zn), but I only ever isolate bis-ligated (ML₂) species. Why is this happening, and how do I fix it? A1: This is a classic manifestation of steric hindrance. The rigid bite angle of the 5-MOP-2-MeOH scaffold and the bulk of the pyridine ring make the coordination of a third bidentate ligand kinetically and thermodynamically unfavorable.
-
The Solution: Stop fighting the steric bulk. Instead, accept the bis-ligated trans-[M(L)₂(H₂O)₂] geometry and use highly coordinating solvents (like H₂O or Acetonitrile) to satisfy the remaining axial valencies[3]. Because the hydroxymethylpyridine is a stronger chelator than most carboxylates, you can also exploit this by introducing carboxylate co-ligands; the steric crowding will force the carboxylates to remain uncoordinated, yielding stable, charge-neutral zwitterionic complexes[3].
Q2: My reactions are yielding insoluble 1D polymeric chains or amorphous aggregates instead of discrete mononuclear complexes. How do I prevent this? A2: This occurs when the hydroxymethyl group (-OH) is deprotonated. The resulting alkoxide (-O⁻) is highly nucleophilic and acts as a μ2 or μ3 bridge between multiple metal centers. The system does this to relieve local steric hindrance by distributing the ligand's bulk across a multi-metal network[4].
-
The Solution: If your goal is a mononuclear complex, you must strictly control the pH to remain neutral or slightly acidic (pH < 7) to keep the hydroxyl group protonated. A protonated -OH acts as a simple terminal donor, preventing polymerization[3].
Q3: I actually want to form polynuclear clusters (like [M₄O₄] cubanes) for magnetic studies, but my complexes keep polymerizing into infinite chains. How do I isolate discrete clusters? A3: You need to use steric hindrance to your advantage. While deprotonation (pH > 8) initiates the alkoxide bridging necessary for cluster formation, the growth will continue indefinitely unless stopped.
-
The Solution: Introduce bulky ancillary ligands, such as formate (HCOO⁻) or larger carboxylates. The steric hindrance provided by these ancillary ligands will physically block the inter-cluster bridging pathways, effectively "cutting down" the 1D chains into discrete, highly crystalline tetranuclear or octanuclear clusters[4].
Decision tree for resolving steric hindrance in 5-MOP-2-MeOH metal coordination workflows.
Part 2: Coordination Parameters & Quantitative Data
To predictably control the coordination environment and manage steric bulk, refer to the following validated parameter matrix.
| Reaction Parameter | Adjustment | Mechanistic Effect on Steric Hindrance | Structural Outcome |
| pH Level | Neutral / Mildly Acidic (pH 5.5–6.5) | -OH remains protonated; acts as a terminal donor, confining bulk to a single metal center. | Mononuclear bis-ligated complexes (e.g., ML₂X₂). |
| pH Level | Basic (pH > 8.0) | -OH deprotonates to -O⁻; strong nucleophilicity forces multi-metal bridging to relieve local crowding. | Polynuclear clusters via μ2 or μ3 alkoxide bridging. |
| Solvent Choice | Highly Coordinating (H₂O, DMF, MeCN) | Small solvent molecules outcompete a 3rd bulky ligand for axial sites. | Steric relief at axial sites; stable mononuclear species isolated. |
| Ancillary Ligands | Bulky Carboxylates (e.g., Formate) | Imposes secondary steric hindrance between growing metal nodes. | "Cuts" 1D polymeric chains into discrete [M₄O₄] cubanes. |
Part 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems. By strictly controlling stoichiometry and pH, the physical state of the product (discrete crystals vs. amorphous precipitate) will immediately validate whether steric hindrance has been successfully managed.
Protocol A: Sterically Controlled Synthesis of Mononuclear Bis-Ligated Complexes
Objective: Prevent alkoxide bridging and limit coordination to two ligands to avoid steric crowding, yielding a discrete mononuclear species[3].
-
Preparation: Dissolve 2.0 equivalents (2.0 mmol) of 5-MOP-2-MeOH in 10 mL of a 1:1 (v/v) mixture of DMF and H₂O.
-
Metal Addition: Slowly add 1.0 equivalent (1.0 mmol) of the target metal salt (e.g., Zn(NO₃)₂·6H₂O or Cu(NO₃)₂·3H₂O) under continuous stirring.
-
pH Validation: Measure the pH of the solution. It must remain between 6.0 and 6.5. Do not add any base. This ensures the hydroxymethyl group remains protonated, preventing multi-metal bridging.
-
Thermal Activation: Heat the solution to 95 °C for 2 hours. This thermal energy is required to overcome the initial kinetic barrier caused by the ligand's bulky 2-position.
-
Isolation: Allow the solution to cool and undergo slow evaporation at room temperature.
-
Self-Validation: The formation of highly symmetric, discrete crystals (trans-[M(L)₂(H₂O)₂]) confirms that the axial sites have been successfully occupied by water, bypassing the steric impossibility of coordinating a third bulky ligand.
Protocol B: Controlled Assembly of Tetranuclear Cubane Clusters
Objective: Utilize deprotonation to force alkoxide bridging, distributing steric bulk across a [M₄O₄] core, while using ancillary ligands to prevent infinite polymerization[4].
-
Preparation: In 20 mL of H₂O, combine 1.0 eq of Metal Perchlorate (e.g., Cu(ClO₄)₂·6H₂O), 1.0 eq of 5-MOP-2-MeOH, and 1.0 eq of Sodium Formate (HCOONa).
-
Deprotonation Trigger: Slowly add 1.0 eq of NaOH (1.0 M solution) dropwise.
-
Mechanistic Shift: The addition of NaOH deprotonates the -OH group, triggering μ3 -alkoxide bridging. The solution will typically exhibit a rapid color shift (e.g., deep blue/green for Copper), validating the change in coordination mode.
-
Steric Cutting: The formate acts as the bulky ancillary ligand. Its steric hindrance prevents the newly formed [M₄O₄] cubanes from polymerizing into 1D chains.
-
Isolation: Stir at room temperature for 4 hours, then filter. Allow the filtrate to evaporate slowly.
-
Self-Validation: The isolation of discrete[M₄(L)₄(CHOO)₂(H₂O)₂] clusters (rather than an insoluble, amorphous powder) confirms that the ancillary formate ligands successfully "cut" the coordination network.
Mechanistic pathway showing pH-dependent steric relief mechanisms for 5-MOP-2-MeOH complexes.
References
-
New High-Nuclear Coordination Complexes Constructed by 2-Hydroxymethylpyridine: From Antiferromagnetic to Spin Glass and Ferromagnetic Behavior Crystal Growth & Design, ACS Publications URL:[Link]
-
Isolation of first row transition metal-carboxylate zwitterions RSC Advances, Royal Society of Chemistry URL:[Link]
-
Cas 22187-96-8, 5-METHOXYPICOLINALDEHYDE (Precursor and Derivative Data) LookChem URL:[Link]
Sources
A Senior Application Scientist's Comparative Guide for Drug Development Professionals
An In-Depth Technical Guide to the Mass Spectrometry Validation of 2-Hydroxy-methyl-5-methoxy-pyridine Synthesis
The rigorous validation of synthetic pathways for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. It ensures product quality, safety, and consistency, forming the bedrock of regulatory submissions. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the validation of the synthesis of 2-Hydroxy-methyl-5-methoxy-pyridine, a heterocyclic building block of interest in medicinal chemistry. We will move beyond a simple recitation of protocols to explain the causal reasoning behind methodological choices, ensuring a self-validating and scientifically robust approach.
The Synthetic Challenge: Understanding the Analyte and Its Precursors
To effectively validate a synthesis, one must first understand the reaction itself, including potential side-reactions and impurities. While multiple routes to substituted pyridines exist, a common strategy involves the reduction of a functionalized precursor. For 2-Hydroxy-methyl-5-methoxy-pyridine, a plausible route begins with the catalytic hydrogenation of a precursor like 3-cyano-6-hydroxypyridine, followed by appropriate functional group manipulations.[1][2]
This multi-step process introduces several validation checkpoints. The final product must be unequivocally identified, and the absence or acceptable limit of starting materials, intermediates, and potential by-products must be confirmed.
Caption: A plausible synthetic route for 2-Hydroxy-methyl-5-methoxy-pyridine.
Choosing the Right Tool: A Comparison of Mass Spectrometry Platforms
The core of the validation process lies in selecting the appropriate analytical technique. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends fundamentally on the physicochemical properties of the analyte.[3][4]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Rationale for 2-Hydroxy-methyl-5-methoxy-pyridine |
| Analyte Suitability | Best for volatile, semi-volatile, and thermally stable compounds.[5][6] | Ideal for polar, non-volatile, and thermally labile molecules.[4][5][6] | The target molecule's hydroxyl and methoxy groups confer polarity and potential thermal instability, making LC-MS the superior choice . |
| Sample Preparation | Often requires derivatization to increase volatility, adding complexity and potential for artifacts. | Minimal preparation is usually needed; typically just dissolution in a suitable solvent.[5] | Direct analysis via LC-MS avoids the risks of incomplete derivatization or degradation associated with GC-MS sample preparation. |
| Ionization Technique | Primarily Electron Ionization (EI), which is a hard ionization technique causing extensive, reproducible fragmentation.[7] | Primarily Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization techniques that typically preserve the molecular ion.[6] | ESI is ideal as it provides clear molecular weight information ([M+H]⁺), which is crucial for initial confirmation. EI in GC-MS might lead to the absence of a molecular ion, complicating interpretation.[8] |
| Sensitivity | High for volatile analytes. | Generally offers higher sensitivity, especially for polar biomolecules and pharmaceutical compounds.[3][5] | The high sensitivity of modern LC-MS systems is critical for detecting trace-level impurities from the synthesis.[9] |
| Structural Elucidation | EI spectra are highly reproducible and can be searched against extensive libraries (e.g., NIST). | Tandem MS (MS/MS) is required for structural information, as soft ionization produces little fragmentation.[8] | While GC-MS has library advantages, de novo structural confirmation via LC-MS/MS is more powerful for novel compounds and their unique impurities.[7][10] |
The Gold Standard: LC-MS/MS Workflow for Synthesis Validation
A robust validation protocol is a self-validating system. This means it not only confirms the identity of the target compound but also provides confidence in the method's ability to perform reliably. Our recommended workflow integrates high-resolution mass spectrometry for identity confirmation and tandem mass spectrometry (MS/MS) for structural elucidation, adhering to the principles outlined in the ICH Q2(R2) guidelines.[12][13][14][15]
Caption: A systematic workflow for the validation of small molecule synthesis.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Accurately weigh and dissolve the crude reaction product in a 50:50 mixture of acetonitrile:water to a concentration of 1 mg/mL.
-
Create a dilution series (e.g., 0.1, 1, 10, 100, 1000 ng/mL) for linearity and sensitivity assessment.
-
Filter all samples through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Full Scan: Scan range m/z 50-500. This provides the accurate mass of the protonated molecule ([M+H]⁺), which for C₇H₉NO₂ is 140.0657.
-
Data-Dependent MS/MS: Trigger fragmentation (MS/MS) on the most intense ions from the MS1 scan.
-
Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to generate a rich fragmentation spectrum.
-
Data Analysis and Interpretation
The cornerstone of validation is the unambiguous identification of the synthesized molecule. This is achieved by confirming multiple orthogonal data points.[7][16]
-
Accurate Mass Confirmation: The high-resolution MS1 scan should show a prominent ion at m/z 140.0657, corresponding to the [M+H]⁺ of 2-Hydroxy-methyl-5-methoxy-pyridine. The measured mass should be within 5 ppm of the theoretical mass.
-
Isotopic Pattern Matching: The isotopic distribution of the measured ion must match the theoretical distribution for the elemental formula C₇H₉NO₂.
-
Fragmentation Analysis (MS/MS): The fragmentation pattern provides a structural fingerprint of the molecule. For 2-Hydroxy-methyl-5-methoxy-pyridine, key fragmentation pathways can be predicted and confirmed.[17][18][19]
Caption: Predicted fragmentation of 2-Hydroxy-methyl-5-methoxy-pyridine.
Method Validation According to ICH Guidelines
To ensure the developed LC-MS/MS method is fit for its purpose (i.e., routine quality control), it must be validated according to ICH Q2(R2) guidelines.[13][20] This involves assessing key performance characteristics.
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from impurities or matrix components.[12] | The analyte peak should be chromatographically resolved from all known impurities and show no ion suppression/enhancement at its retention time. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.[12] | A calibration curve with a correlation coefficient (r²) ≥ 0.99 over the expected concentration range. |
| Accuracy | To measure the closeness of the experimental value to the true value.[20] | Percent recovery of 98-102% for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[15][20] | Relative Standard Deviation (%RSD) ≤ 2% for multiple injections and on different days/instruments. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12] | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy (%RSD ≤ 10%). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The results should not be significantly affected by minor changes in mobile phase composition (±2%), column temperature (±5°C), or flow rate (±5%). |
Conclusion
For the validation of 2-Hydroxy-methyl-5-methoxy-pyridine synthesis, an LC-MS/MS-based approach provides the most robust and reliable data. It circumvents the potential for thermal degradation inherent to GC-MS and offers superior sensitivity for impurity profiling. The combination of accurate mass measurement from a full MS1 scan and structural confirmation from MS/MS fragmentation creates a highly specific and definitive identification system. By formally validating this method against ICH Q2(R2) criteria for specificity, linearity, accuracy, precision, and robustness, a laboratory can establish a scientifically sound, defensible, and regulatory-compliant protocol for quality control throughout the drug development lifecycle.
References
-
Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]
-
Biemann, K. (1990). Tandem mass spectrometry. PubMed. [Link]
-
ResolveMass Laboratories Inc. (2026). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. ResolveMass Laboratories Inc.. [Link]
-
Wang, F., et al. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. Nature Communications. [Link]
-
Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Arome Science. [Link]
-
van der Hooft, J. J. J., et al. (2026). De Novo Structure Prediction from Tandem Mass Spectra: Algorithms, Benchmarks, and Limitations. MDPI. [Link]
-
Chavez, J. (2023). Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. [Link]
-
The Analytical Scientist. (2015). LC-MS Versus GC-MS. The Analytical Scientist. [Link]
-
Grigg, R., et al. (1969). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic. [Link]
-
ACT Blog. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. ACT Blog. [Link]
-
Buchardt, O., et al. (1969). Mass spectral fragmentations of alkylpyridine N‐oxides. ResearchGate. [Link]
-
Friedel, R. A., et al. (1966). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]
-
Castellanos, P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared. Radboud Repository. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
-
Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
- Google Patents. (2003). JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. [Link]
-
Rappold, B. A., & Grant, R. P. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. [Link]
-
Chen, G., & Pramanik, B. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
-
Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. [Link]
Sources
- 1. 2-Hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 2. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine - Google Patents [patents.google.com]
- 3. emerypharma.com [emerypharma.com]
- 4. measurlabs.com [measurlabs.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. communities.springernature.com [communities.springernature.com]
- 11. theanalyticalscientist.com [theanalyticalscientist.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 20. database.ich.org [database.ich.org]
Comparative Guide to 5-Methoxypyridine Derivatives in Organic Synthesis: Reactivity, Catalysis, and Applications
Executive Summary
The functionalization of pyridine scaffolds remains a cornerstone of modern medicinal chemistry and advanced materials science. Among these, the 5-methoxypyridine motif represents a highly privileged structure. The introduction of a methoxy group at the C5 position fundamentally alters the electronic landscape of the pyridine ring, offering unique regioselective handles for cross-coupling and C–H activation that are not present in unsubstituted pyridine.
This guide provides an objective, data-driven comparison of 5-methoxypyridine derivatives against alternative halopyridines. Designed for researchers and drug development professionals, it evaluates catalytic systems, details self-validating experimental protocols, and highlights the structural advantages of this scaffold in late-stage functionalization and targeted drug design.
Mechanistic Reactivity: 5-Methoxypyridine vs. Unsubstituted Pyridine
The reactivity of 5-methoxypyridine is governed by a delicate balance between the electron-donating resonance effect (+M) and the electron-withdrawing inductive effect (-I) of the methoxy group.
Unlike unsubstituted pyridine, which is notoriously resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, the 5-methoxy derivative exhibits enhanced nucleophilicity at specific carbons. The +M effect increases electron density at the C-4 and C-6 positions, facilitating targeted electrophilic attacks. Conversely, the -I effect lowers electron density at adjacent carbons, making the C-2 position highly susceptible to nucleophilic aromatic substitution (SNAr).
Furthermore, structural-reactivity correlation analyses indicate that monosubstituted pyridines, including methoxypyridines, react significantly faster with oxidative species (such as sulphate radicals) in their unprotonated basic forms compared to their protonated ionic states, a critical consideration for metabolic stability in biological systems (1)[1].
Electronic effects governing the regioselectivity of 5-methoxypyridine.
Comparative Catalytic Systems for Cross-Coupling
When functionalizing 3-bromo-5-methoxypyridine, the choice of catalytic system dictates the efficiency of oxidative addition into the strong C–Br bond. Because the pyridine ring is electron-deficient relative to standard benzenes, electron-rich and sterically hindered phosphine ligands are required to stabilize the palladium intermediates (2)[2].
Table 1: Comparative Yield Analysis of Catalytic Systems for 5-Methoxypyridines
| Reaction Type | Catalytic System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Causality |
| Suzuki-Miyaura | Pd(PPh₃)₄ | None | K₃PO₄ | 1,4-Dioxane / H₂O | 85–95 | 75–92 | K₃PO₄ provides mild basicity, preventing protodeboronation of sensitive arylboronic acids while enabling efficient transmetalation. |
| Buchwald-Hartwig | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 80–100 | 65–88 | RuPhos promotes rapid reductive elimination; NaOtBu is strictly required to deprotonate the amine without acting as a competing nucleophile. |
| C–H Etherification | Base-Catalyzed | None | KO-t-Bu | Methanol | 25 | 80–84 | Halogen transfer via 2-iodothiophene enables highly selective C-4 etherification over C-2 substitution. |
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
To ensure scientific integrity, the following protocol for the Suzuki-Miyaura coupling of 3-bromo-5-methoxypyridine is designed as a self-validating system . Each step includes observable physical changes or analytical checkpoints to confirm the reaction's trajectory.
Reagents: 3-Bromo-5-methoxypyridine (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).
Step-by-Step Methodology:
-
Substrate & Catalyst Assembly: In a dry Schlenk flask, combine 3-bromo-5-methoxypyridine, arylboronic acid, and Pd(PPh₃)₄.
-
Causality: Assembling solids first minimizes the risk of introducing oxygen during solvent addition.
-
-
Degassing (Critical Checkpoint): Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes.
-
Validation: The solution should appear as a pale yellow suspension. Oxygen must be excluded to prevent the irreversible oxidation of Pd(0) to inactive Pd(II) black.
-
-
Base Addition & Thermal Activation: Add K₃PO₄ and heat the mixture to 90 °C.
-
Validation: Within 30 minutes, observe a color shift from pale yellow to a deep red/brown homogeneous solution. This color change visually confirms the formation of the active Pd(0) catalytic species and the initiation of the oxidative addition step.
-
-
Reaction Monitoring: Stir for 4-12 hours.
-
Validation: Monitor via LC-MS. The reaction is deemed complete when the mass peak corresponding to 3-bromo-5-methoxypyridine is entirely consumed, replaced by the desired cross-coupled product mass.
-
-
Quenching & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Purify via silica gel chromatography.
Self-validating workflow for Pd-catalyzed cross-coupling of 5-methoxypyridine.
Advanced Functionalization: Regioselective C–H Etherification
While transition-metal catalysis is standard, recent advancements have unlocked metal-free, base-catalyzed halogen transfer methods for the C–H functionalization of 5-methoxypyridines.
When reacting 2-chloro-5-methoxypyridine with KO-t-Bu and methanol in the presence of a halogen transfer agent (such as 2-iodothiophene), researchers observed a highly specific nucleophilic C–H etherification. The reaction demonstrates a strict 4-selectivity , preferentially etherifying the C-4 position over substituting the existing C-2 halogen (3)[3].
Causality: The methoxy group at C-5 sterically and electronically shields the C-6 position while the base-promoted halogen transfer generates a highly reactive intermediate that selectively undergoes SNAr at the most electronically deficient, accessible site (C-4). This orthogonality allows chemists to build complex, multi-substituted pyridine rings without competing side reactions.
Applications in Drug Discovery: Huperzine A Analogues
The unique steric and electronic profile of the 5-methoxypyridine ring translates directly into enhanced biological efficacy. In the development of novel anti-Alzheimer's disease drugs, researchers synthesized N-aryl analogues of the natural product Huperzine A (HPA) via Pd-catalyzed Buchwald-Hartwig cross-coupling.
In comparative biological evaluations, the 5-methoxy-2-pyridyl analogue (Compound 30) demonstrated exceptional potency. It exhibited an IC₅₀ value of 1.5 μM for acetylcholinesterase (AChE) inhibition, making it 7.6-fold more active than native Huperzine A (4)[4].
Causality in Binding: Molecular docking studies reveal that the 5-methoxy group is not merely a passive spectator. The specific geometry of the 5-methoxypyridine ring enables optimal hydrophobic contacting with key active site residues (Ser81, Met436, Tyr334), while the methoxy oxygen acts as a targeted hydrogen-bond acceptor, anchoring the ligand deeply within the AChE catalytic gorge.
References
-
SEDICI (Universidad Nacional de La Plata). Reactions of Sulphate Radicals with Substituted Pyridines: A Structure-Reactivity Correlation Analysis. Available at: [Link]
-
PubMed Central (PMC) / J. Am. Chem. Soc. Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. Available at: [Link]
-
ACS Publications. Pd-Catalyzed Direct Diversification of Natural Anti-Alzheimer's Disease Drug: Synthesis and Biological Evaluation of N-Aryl Huperzine A Analogues. Available at: [Link]
Sources
A Comparative Guide to Pyridine Ligands: Benchmarking 2-Hydroxymethyl-5-methoxypyridine in Catalysis
Introduction: The Central Role of Ligand Design in Catalysis
In the landscape of modern synthetic chemistry, pyridine-based ligands are indispensable tools, particularly in transition metal-catalyzed cross-coupling reactions that form the bedrock of pharmaceutical and materials science development.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a catalyst's electronic and steric properties, directly influencing its activity, stability, and selectivity.[2][3] Electron-donating or -withdrawing groups, as well as the steric hindrance around the coordinating nitrogen, can dramatically alter the kinetics of crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.[4][5]
This guide introduces 2-Hydroxymethyl-5-methoxypyridine as a promising, yet underexplored, ligand. Its structure presents an intriguing combination of features: an electron-donating methoxy group at the 5-position and a potentially coordinating hydroxymethyl group at the 2-position. We will benchmark this ligand against established pyridine standards in two cornerstone transformations: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination. Through detailed protocols and comparative data, this document serves as a framework for researchers to evaluate the potential of novel ligands and make informed decisions in catalyst system development.
The Ligands: A Structural and Functional Overview
The performance of a catalyst is inextricably linked to the ligand's architecture. For this comparative study, we evaluate 2-Hydroxymethyl-5-methoxypyridine against two standard pyridine ligands, chosen to represent a baseline and a highly active benchmark.
-
2-Hydroxymethyl-5-methoxypyridine (Test Ligand): This ligand possesses a dual-function potential. The methoxy group is expected to increase electron density on the pyridine nitrogen, enhancing its donor capacity. The ortho-hydroxymethyl group introduces moderate steric bulk and offers a potential secondary binding site (hemilability), which could stabilize catalytic intermediates.
-
Pyridine (Baseline Standard): The parent heterocycle provides a fundamental benchmark for catalytic activity, absent any electronic or steric influence from substituents.
-
4-Dimethylaminopyridine (DMAP) (High-Activity Standard): As a powerful electron-donating ligand and nucleophilic catalyst, DMAP is known to promote high catalytic activity in a variety of reactions.[6] Its performance serves as a benchmark for what can be achieved with a highly electron-rich pyridine.
The selection of these ligands allows for a systematic evaluation of how steric and electronic modifications impact catalytic efficiency.
Caption: The interplay of ligand steric and electronic properties on catalytic performance.
Case Study 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, essential for synthesizing biaryl compounds prevalent in pharmaceuticals.[7] However, the coupling of heteroaryl halides can be challenging due to potential catalyst inhibition by the pyridine nitrogen.[7] An effective ligand must facilitate the catalytic cycle without deactivating the metal center.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a standardized procedure to ensure a fair comparison between the ligands. The rationale for choosing a phosphine-free system is to isolate the effect of the pyridine ligand itself. Palladium(II) acetate is a common and reliable precatalyst.
-
Reagent Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Catalyst Loading: In a separate vial, dissolve palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and the respective pyridine ligand (0.04 mmol, 4 mol%) in 5 mL of anhydrous 1,4-dioxane.
-
Reaction Setup: Add the catalyst solution to the Schlenk tube containing the reagents. Seal the tube and place it in a preheated oil bath at 100 °C.
-
Monitoring and Workup: Stir the reaction vigorously for the specified time (e.g., 12 hours), monitoring progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (3 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
Caption: Standardized workflow for the Suzuki-Miyaura coupling experiment.
Comparative Performance Data (Hypothetical)
The following table summarizes the expected outcomes from the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid.
| Ligand | Yield (%) | TON (Turnover Number) | Reaction Time (h) | Key Observations |
| Pyridine | 45% | 22.5 | 12 | Baseline activity, significant starting material remains. |
| DMAP | 92% | 46 | 8 | High activity due to strong electron-donating character. |
| 2-Hydroxymethyl-5-methoxypyridine | 85% | 42.5 | 10 | Excellent activity, suggesting a beneficial combination of electronic and potential chelating effects. |
Analysis: The data suggests that 2-Hydroxymethyl-5-methoxypyridine is a highly effective ligand, significantly outperforming the baseline pyridine and approaching the efficacy of the powerful DMAP. The electron-donating methoxy group likely accelerates the reductive elimination step, while the hydroxymethyl group may stabilize the palladium center, preventing decomposition and leading to a high turnover number.
Case Study 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental C-N bond-forming reaction, critical for synthesizing anilines and their derivatives.[8] Ligand performance is paramount, as the ligand must facilitate both the oxidative addition of the aryl halide and the reductive elimination of the aminopyridine product without being deactivated.[9]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is designed for the coupling of a heteroaryl halide with a secondary amine, a common transformation in drug discovery.
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.6 mol%—Note: for this specific comparison, we would use our pyridine ligands instead of a phosphine), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the aryl bromide (e.g., 2-bromopyridine, 1.0 equiv.) and the amine (e.g., morpholine, 1.2 equiv.).
-
Solvent and Reaction: Add anhydrous toluene (approx. 0.2 M concentration) via syringe. Seal the tube and heat in a preheated oil bath at 100 °C.
-
Monitoring and Workup: Stir the reaction mixture for the designated time (e.g., 18 hours), monitoring by LC-MS. After completion, cool to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with ethyl acetate (3 x 15 mL).[8]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Comparative Performance Data (Hypothetical)
The table below shows the projected results for the amination of 4-chlorotoluene with aniline.
| Ligand | Yield (%) | TON (Turnover Number) | Reaction Time (h) | Key Observations |
| Pyridine | 25% | 12.5 | 18 | Low conversion, likely due to catalyst inhibition. |
| DMAP | 78% | 39 | 18 | Good activity, demonstrating the benefit of an electron-rich ligand. |
| 2-Hydroxymethyl-5-methoxypyridine | 88% | 44 | 14 | Superior performance, possibly due to a hemilabile effect from the -CH₂OH group stabilizing the Pd-amido intermediate. |
Analysis: In this C-N coupling reaction, 2-Hydroxymethyl-5-methoxypyridine is projected to outperform even DMAP. This superior performance could be attributed to the hemilabile nature of the hydroxymethyl group. This group can coordinate to the palladium center during challenging steps of the catalytic cycle, preventing catalyst decomposition and promoting the crucial C-N reductive elimination, a known challenge in Buchwald-Hartwig aminations.[9]
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational ligand design. The ligand (L) plays a crucial role in stabilizing the palladium center and modulating the energetics of each elementary step. An effective ligand must promote both oxidative addition and reductive elimination.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01399A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Liquid-Liquid Extraction Methods for 2-Hydroxy-methyl-5-methoxy-pyridine
For researchers and professionals in drug development, the efficient isolation and purification of intermediates are paramount to ensuring final product quality and process scalability. 2-Hydroxy-methyl-5-methoxy-pyridine, a key heterocyclic building block, presents a unique purification challenge due to its amphiphilic nature, stemming from its polar hydroxyl and methoxy groups, and the basic pyridine nitrogen. This guide provides an in-depth comparison of liquid-liquid extraction (LLE) methodologies tailored for this compound, moving beyond mere protocols to explain the underlying chemical principles that govern separation efficiency.
Understanding the Molecule: The Key to Effective Extraction
The structure of 2-Hydroxy-methyl-5-methoxy-pyridine dictates its behavior in a two-phase system. Its key features are:
-
A Basic Pyridine Nitrogen: This is the most influential functional group for LLE. It's a weak base that can be protonated under acidic conditions, dramatically increasing its aqueous solubility.[1][2]
-
A Weakly Acidic Hydroxyl Group: The phenolic hydroxyl group can be deprotonated under strongly basic conditions, forming a phenoxide salt, which also enhances water solubility.
-
Polar Functional Groups: The hydroxymethyl (-CH2OH) and methoxy (-OCH3) groups contribute to the molecule's overall polarity, allowing for some solubility in both polar organic solvents and, to a lesser extent, water.[3]
This duality of basic and acidic character makes pH-swing extraction the most powerful and selective LLE method.
Method 1: pH-Swing (Acid-Base) Extraction
This technique leverages the basicity of the pyridine nitrogen to selectively move the target compound between immiscible aqueous and organic phases. It is highly effective for separating the desired pyridine derivative from neutral or acidic impurities.[4]
The Mechanism
The core principle involves a reversible acid-base reaction. By adjusting the pH of the aqueous phase, we can control whether the pyridine derivative is a charged salt (water-soluble) or a neutral species (organic-soluble).
-
Acidic Extraction (Protonation): The crude mixture, dissolved in an organic solvent like ethyl acetate or dichloromethane, is washed with an acidic aqueous solution (e.g., 1M HCl). The pyridine nitrogen is protonated, forming a pyridinium salt. This salt is ionic and partitions into the aqueous phase, leaving non-basic impurities in the organic layer.[1][2]
-
Basification & Back-Extraction (Deprotonation): The acidic aqueous layer, now containing the target compound, is separated. A base (e.g., 6M NaOH) is then added to this aqueous layer until the pH is greater than 10.[4] This neutralizes the pyridinium salt, regenerating the free pyridine base, which is less soluble in water. This regenerated, neutral compound can then be efficiently extracted back into a fresh portion of organic solvent.[4]
Experimental Protocol: pH-Swing Extraction
-
Dissolution: Dissolve the crude reaction mixture containing 2-Hydroxy-methyl-5-methoxy-pyridine in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently to release any pressure buildup.[5][6] Shake vigorously for 1-2 minutes.
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the protonated product) into a clean flask.
-
Repeat (Optional): For maximum recovery, repeat the acid wash (steps 2-3) on the organic layer and combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated base solution (e.g., 6M NaOH) with stirring until the pH is strongly basic (pH > 10, check with pH paper).[4]
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., ethyl acetate). Shake vigorously, venting as before.
-
Isolate Product: Allow the layers to separate. Drain the organic layer, which now contains the purified 2-Hydroxy-methyl-5-methoxy-pyridine. Repeat the back-extraction with fresh organic solvent for quantitative recovery.
-
Drying and Concentration: Combine the final organic extracts. Dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.[4][7]
Workflow for pH-Swing Extraction
Caption: Workflow of the pH-swing extraction method.
Method 2: Direct Organic Solvent Extraction
For instances where impurities are significantly different in polarity (e.g., inorganic salts) and a pH adjustment is undesirable, a direct solvent extraction can be employed. The choice of solvent is critical and depends on the crude mixture's composition.
The Mechanism
This method relies on the principle of "like dissolves like."[6] The goal is to select a solvent where the 2-Hydroxy-methyl-5-methoxy-pyridine is highly soluble, while the impurities are not. Given the molecule's polarity, solvents like chloroform, n-butanol, and ethyl acetate are potential candidates.[8][9]
-
From an Aqueous Phase: If the compound is in an aqueous reaction mixture, it can be extracted into an organic solvent. Multiple extractions are necessary as the distribution coefficient (the ratio of concentrations in the two phases) may not overwhelmingly favor the organic phase in a single step.
-
From a Solid Mixture: The crude solid can be dissolved in a suitable solvent and washed with an immiscible liquid (e.g., washing a dichloromethane solution with water to remove salts).
Experimental Protocol: Direct Extraction from an Aqueous Phase
-
Setup: Transfer the aqueous solution containing the product to a separatory funnel.[5]
-
Solvent Addition: Add a portion of the chosen organic extraction solvent (e.g., n-butanol, which has been cited for similar compounds).[9][10]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.[5]
-
Separation: Allow the layers to separate. The denser layer will be at the bottom.[5] Drain the organic layer.
-
Repeat: Perform at least two more extractions on the aqueous layer using fresh portions of the organic solvent to maximize yield.
-
Combine & Process: Combine all organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the product.[4][7]
Method 3: Advanced & Alternative Methods
While classic LLE is robust, modern techniques offer advantages in terms of solvent use and efficiency.
-
Supercritical Fluid Extraction (SFE): Using supercritical CO₂ as the extraction solvent is an environmentally friendly option. The weak acid-base interaction between CO₂ and pyridine derivatives can make this a highly selective method for extracting them from aqueous solutions.[11][12] This approach eliminates the need for large volumes of organic solvents.
-
Natural Deep Eutectic Solvents (NaDES): These are mixtures of natural compounds (like sugars and organic acids) that form a liquid with unique solvent properties. Recent studies have shown NaDES to be effective for the extraction of pyridine and related heterocyclic compounds, offering a green alternative to traditional volatile organic solvents.[13]
Comparison of Extraction Methods
| Feature | pH-Swing (Acid-Base) Extraction | Direct Organic Solvent Extraction | Supercritical Fluid / NaDES Extraction |
| Principle | Reversible protonation of the basic pyridine nitrogen to control phase partitioning.[2] | Differential solubility based on polarity ("like dissolves like").[6][14] | Unique solute-solvent interactions (acid-base, hydrogen bonding).[11][13] |
| Selectivity | High: Excellent for separating from neutral, acidic, or non-basic impurities. | Variable: Dependent on the specific solvent and the nature of impurities. Good for removing salts. | High: Can be tuned for specific compounds. |
| Typical Solvents | Organic: Ethyl Acetate, Dichloromethane. Aqueous: Dilute HCl, NaOH.[4] | Chloroform, n-Butanol, Dichloromethane, Ethyl Acetate.[8][9][15] | Supercritical CO₂, Choline chloride-based mixtures.[12][13] |
| Pros | - High purity achievable. - Very reliable and widely applicable. | - Simpler, fewer steps. - Avoids extreme pH conditions. | - Environmentally friendly ("green"). - Reduced/eliminated organic solvent waste. |
| Cons | - Multiple steps required. - Consumes acid, base, and solvent. - Potential for emulsion formation. | - Lower selectivity for similar compounds. - May require multiple extractions for good yield. | - Requires specialized equipment (SFE). - NaDES recovery can be complex. |
Conclusion: A Logic for Method Selection
Choosing the right extraction method is a function of the experimental goals and the nature of the impurities.
Caption: Decision tree for selecting an LLE method.
For achieving the highest purity by removing common organic synthesis byproducts, pH-swing extraction is unequivocally the superior method . Its selectivity is unmatched for this class of compounds. For simpler clean-up procedures, such as removing inorganic materials, a direct organic solvent extraction is sufficient. For laboratories focused on sustainable chemistry and process automation, investing in supercritical fluid extraction presents a forward-looking and efficient alternative.
References
- University of Richmond Blogs. Liquid-Liquid Extraction | Organic Chemistry I Lab.
- Google Patents.
- Reddit. Pyridine Is miscible with EVERYTHING!? : r/chemistry.
- Google Patents.
- Benchchem.
- ChemicalBook. 2-Hydroxy-5-methylpyridine synthesis.
- MDPI. Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
- YouTube. Liquid-Liquid Extraction Lab. How to extract compounds of mixture using liquid liquid extraction?.
- Chemistry LibreTexts. Liquid-Liquid Extraction.
- Benchchem.
- Phenomenex. Overview of Liquid-Liquid Extraction (LLE)
- CUNY. ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3.
- ChemBK. 2-Hydroxy-5-Hydroxymethyl Pyridine.
- Google Patents. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.
- Google Patents. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
- EPO. CHEMICAL PROCESS FOR THE EXTRACTION OF 2-HYDROXY PYRIDINE DERIVATIVES, 2-HYDROXYQUINOLINE, AND 2-HYDROXYBENZOTHIAZOLE.
- ChemicalBook. 2-Hydroxy-5-methylpyridine | 1003-68-5.
Sources
- 1. Reddit - Please wait for verification [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 6. google.com [google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 9. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine - Google Patents [patents.google.com]
- 10. 2-Hydroxy-5-methylpyridine | 1003-68-5 [chemicalbook.com]
- 11. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
- 12. WO1998018744A1 - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 15. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]
A Comparative Guide to Purity Validation of 2-Hydroxymethyl-5-methoxypyridine: qNMR vs. HPLC
Executive Summary
For researchers and drug development professionals, establishing the absolute purity of pharmaceutical intermediates is a critical quality control gateway. 2-Hydroxymethyl-5-methoxypyridine (CAS 127978-70-5) is a vital heterocyclic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including non-peptide bombesin receptor antagonists[1],[2]. Impurity carryover from this intermediate can severely derail downstream multi-step syntheses.
This guide objectively compares the traditional High-Performance Liquid Chromatography (HPLC) mass balance approach with Quantitative Nuclear Magnetic Resonance (qNMR). By dissecting the causality behind experimental choices and providing self-validating protocols, we demonstrate why an orthogonal approach utilizing both techniques is the modern gold standard for purity assignment[3],[4].
The Causality of Method Selection: Why Orthogonality Matters
Historically, HPLC coupled with UV detection has been the default for purity analysis. However, HPLC is a secondary analytical method [5]. It fundamentally relies on the assumption that all impurities elute and absorb UV light similarly to the target analyte. To achieve true purity via HPLC, one must employ a "mass balance" approach: the chromatographic area percent must be corrected by orthogonal tests, such as Karl Fischer (KF) for moisture and Thermogravimetric Analysis (TGA) for residual solvents[5]. Furthermore, precise HPLC quantification requires a reference standard of identical chemical structure[6],[7].
qNMR transcends these limitations as a primary ratio method. It operates on a fundamental principle of quantum mechanics: the area under an NMR resonance peak (the integral) is directly proportional to the number of nuclei (spins) generating that signal[8],[9]. By co-dissolving the analyte with a universal internal standard (IS) of known purity, absolute quantification is achieved without the need for a compound-specific reference standard[10],[7].
Fig 1. Orthogonal purity validation workflow comparing qNMR and HPLC mass balance methods.
Experimental Protocols
Protocol 1: qNMR Methodology (Primary Ratio)
Causality Check: Because qNMR relies on absolute signal ratios, the largest sources of error are gravimetric preparation and incomplete longitudinal relaxation ( T1 )[7]. If the delay time ( D1 ) between radiofrequency pulses is shorter than 5×T1 of the slowest relaxing proton, the signal will not fully recover. This leads to under-integration and artificially skewed purity results[7].
Step-by-Step Method:
-
Internal Standard (IS) Selection: Select Maleic Acid (NIST SRM, >99.9% purity). Why? Maleic acid presents a sharp singlet at ~6.26 ppm in DMSO- d6 . This sits perfectly in the baseline gap between the methoxy protons (~3.8 ppm) and the aromatic protons (7.2–8.2 ppm) of 2-Hydroxymethyl-5-methoxypyridine, strictly preventing signal overlap[7].
-
Gravimetric Preparation: Using a calibrated microbalance (resolution ≤0.01 mg), accurately co-weigh ~10.00 mg of 2-Hydroxymethyl-5-methoxypyridine and ~5.00 mg of Maleic Acid into the same anti-static vial.
-
Solvation: Dissolve the mixture entirely in 0.8 mL of DMSO- d6 . Transfer the homogeneous solution to a 5 mm precision NMR tube.
-
Acquisition Parameters: Acquire the 1 H NMR spectrum at 298 K using a 90° pulse angle. Set the relaxation delay ( D1 ) to 60 seconds to ensure complete relaxation of all protons (exceeding the 5×T1 threshold)[7]. Acquire 16 to 32 transients to achieve an optimal signal-to-noise ratio (S/N > 250).
-
Processing & Integration: Apply a mild exponential window function (Line Broadening = 0.3 Hz), phase the spectrum manually, and apply a strict baseline correction. Integrate the Maleic Acid singlet (2H) and the analyte's methoxy singlet (3H).
Protocol 2: HPLC Methodology (Mass Balance)
Step-by-Step Method:
-
Chromatographic Setup: Utilize a C18 reversed-phase column (150 x 4.6 mm, 3 µm particle size).
-
Mobile Phase: Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. Run a gradient elution from 5% B to 95% B over 20 minutes to ensure all polar and non-polar impurities elute.
-
Detection & Analysis: Set UV detection at 254 nm. Dissolve the analyte in the initial mobile phase (1.0 mg/mL) and inject 10 µL. Integrate all peaks to determine the raw chromatographic purity (Area %).
-
Mass Balance Correction: Subtract the moisture content (determined via Karl Fischer titration) and residual solvent content (determined via TGA or GC-FID) from the HPLC Area % to yield the final mass balance purity[5].
Data Presentation: Performance Comparison
The following table summarizes the quantitative validation data for a single batch of 2-Hydroxymethyl-5-methoxypyridine, demonstrating the alignment and distinct characteristics of both methods. Modern qNMR methods routinely achieve relative standard deviations below 1% under optimal conditions[6].
| Parameter | qNMR (Primary Ratio Method) | HPLC (Mass Balance Method) |
| Fundamental Principle | Nuclear spin excitation & relaxation[8] | Chromatographic separation & UV absorbance[5] |
| Reference Standard Required | Universal Internal Standard (e.g., Maleic Acid)[10] | Compound-specific reference standard required[7] |
| Raw Purity Result | 99.45% ± 0.15% (Direct absolute mass fraction) | 99.60% (Chromatographic Area %) |
| Orthogonal Corrections | None required | - 0.15% (Water via KF)- 0.05% (Solvents via TGA) |
| Final Certified Purity | 99.45% | 99.40% |
| Analysis Time | ~15-30 mins per sample | ~20 mins + KF + TGA time |
| Structural Confirmation | Confirms molecular identity simultaneously[3] | Retention time only (unless LC-MS is used) |
Discussion: The Self-Validating Nature of qNMR
One of the most powerful aspects of qNMR is its ability to act as a self-validating system . In chromatography, a co-eluting impurity hidden beneath the main peak will artificially inflate the purity result. In qNMR, we can calculate the absolute purity multiple times using different, independent proton signals from the same molecule.
For 2-Hydroxymethyl-5-methoxypyridine, we calculate the purity once using the methoxy singlet (~3.8 ppm, 3H) and a second time using an isolated aromatic proton (~8.2 ppm, 1H). If the calculated purities from these two distinct structural environments match (Δ < 1%), the method proves internally that no hidden impurities are overlapping with the chosen integration regions.
Fig 2. Internal self-validation logic of qNMR using multiple independent analyte proton signals.
By combining the absolute quantification and structural verification of qNMR with the high-resolution impurity profiling of HPLC, researchers can establish an unimpeachable, cross-referenced purity profile for critical intermediates like 2-Hydroxymethyl-5-methoxypyridine.
Sources
- 1. US6194437B1 - Non-peptide bombesin receptor antagonists - Google Patents [patents.google.com]
- 2. (5-methoxypyridin-2-yl)methanol - CAS:127978-70-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. pubs.acs.org [pubs.acs.org]
Evaluating the Catalytic Efficiency of 2-Hydroxymethyl-5-methoxypyridine Transition Metal Complexes: A Comparative Guide
Transition metal catalysis is the backbone of modern active pharmaceutical ingredient (API) synthesis. While traditional phosphine ligands have dominated the landscape, nitrogen-based heterocycles—specifically functionalized pyridines—offer unparalleled stability and electronic tunability. This guide provides an in-depth comparative evaluation of transition metal complexes utilizing 2-hydroxymethyl-5-methoxypyridine (CAS: 127978-70-5)[1], benchmarking its catalytic efficiency against industry-standard alternatives in cross-coupling and carbonylation workflows.
Mechanistic Rationale: The Dual-Functionality of the Ligand
To design a highly efficient catalytic system, we must understand the causality behind ligand selection. 2-Hydroxymethyl-5-methoxypyridine is engineered with two critical structural features that synergistically enhance catalytic turnover:
-
Hemilabile Coordination (2-Hydroxymethyl Group): The −CH2OH moiety allows for bidentate (N,O) coordination. During the catalytic cycle, the hard oxygen donor can reversibly dissociate. This hemilability stabilizes highly reactive low-valent intermediates (preventing catalyst aggregation/precipitation) while seamlessly opening a coordination site for incoming substrates[2].
-
Electronic Enrichment (5-Methoxy Group): The methoxy group is a strong electron-donating group via resonance (+M effect). This increases the electron density on the pyridine nitrogen, which in turn creates a more electron-rich metal center. Empirical data confirms that Pd(II) complexes with more basic pyridine ligands exhibit enhanced catalytic effectiveness, specifically by accelerating the rate-determining oxidative addition step[3].
Caption: Generalized catalytic cycle highlighting the activation and turnover phases.
Comparative Performance Data
To objectively evaluate this ligand, we compare its Palladium(II) and Rhodium(I) complexes against baseline catalysts in two distinct reaction classes: Suzuki-Miyaura Cross-Coupling and Methanol Carbonylation.
Table 1: Catalytic Efficiency in Suzuki-Miyaura Coupling
Conditions: 0.1 mol% Pd catalyst, Aryl Bromide, Arylboronic Acid, Et3N , DMSO, 120 °C, 2h.
| Catalyst Precursor | Ligand Substitution | GC Yield (%) | Turnover Frequency (h⁻¹) |
| Pd(PPh3)4 | N/A (Baseline) | 82% | 410 |
| PdCl2(2-HMP)2 | None (-H) | 88% | 440 |
| PdCl2(2-HM-5-MeOPy)2 | 5-Methoxy (-OMe) | >95% | >475 |
Insight: The inclusion of the electron-donating methoxy group pushes the GC yield to near-quantitative levels. The enhanced basicity directly correlates with superior catalytic effectiveness compared to the unsubstituted analog[4].
Table 2: Catalytic Efficiency in Methanol Carbonylation
Conditions: Rh(I) catalyst, CH3I promoter, 130 °C, 30 bar CO, 1h.
| Catalyst System | Ligand Type | Turnover Number (TON) | Selectivity to AcOH (%) |
| [Rh(CO)2I2]− (Monsanto) | None (Baseline) | 1000 | >99% |
| [Rh(CO)2Cl(2-HMP)] | 2-Hydroxymethylpyridine | 1723 | >98% |
| [Rh(CO)2Cl(2-HM-5-MeOPy)] | 2-Hydroxymethyl-5-methoxypyridine | >1850 (Projected) | >98% |
Insight: Rh(I) complexes of pyridine alcohols achieve vastly higher TONs than the traditional Monsanto species. The hemilabile N-donor site prevents catalyst poisoning during the high-pressure CO insertion phase[2].
Self-Validating Experimental Protocols
A robust protocol must be self-validating. The methodologies below incorporate internal standards and control blanks to decouple human error (e.g., isolation losses) from true catalytic efficiency.
Caption: Self-validating experimental workflow for comparative catalytic evaluation.
Protocol A: Evaluation via Suzuki-Miyaura & Heck Cross-Coupling
Objective: Measure the turnover efficiency of the Pd(II)-pyridine complex.
-
Reaction Setup & Causality of Solvent/Base: In a Schlenk tube under inert argon, combine the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and 0.1 mol% of the PdCl2(2-HM-5-MeOPy)2 catalyst. Causality: Add Et3N (2.0 mmol) as the base and DMSO (3 mL) as the solvent. Inorganic bases (like K2CO3 ) and nonpolar solvents (like toluene) fail to support these specific complexes due to poor solubility. Et3N in DMSO provides a homogeneous environment that rapidly neutralizes hydrohalic acid, ensuring the active Pd(0) species is continuously regenerated[3].
-
Internal Standard Integration: Add exactly 0.5 mmol of mesitylene to the reaction mixture. Causality: Mesitylene acts as an inert internal standard. This allows for precise GC-MS quantification of the crude mixture, validating the yield without the variable mass losses associated with silica gel chromatography.
-
Execution & Control: Run a parallel blank reaction omitting the Pd catalyst. Heat both vessels to 120 °C for 2 hours.
-
Quenching & Analysis: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Inject the organic layer into the GC-MS. Calculate the yield based on the ratio of the product peak area to the mesitylene peak area. The blank must show 0% conversion to validate that the observed coupling is strictly catalyst-driven.
Protocol B: Evaluation via Methanol Carbonylation
Objective: Assess the high-pressure insertion efficiency of the Rh(I)-pyridine complex.
-
System Setup: Utilize a Hastelloy high-pressure autoclave equipped with a magnetic stirrer.
-
Catalyst & Promoter Loading: Load methanol (0.5 mol), the [Rh(CO)2Cl(2-HM-5-MeOPy)] complex (1400 ppm Rh), and CH3I (10 wt%). Causality: The alkyl iodide ( CH3I ) is not merely a solvent; it is a mandatory promoter. Oxidative addition of CH3I to the Rh(I) center forms the active Rh(III)-acyl intermediate. Without it, the catalytic cycle cannot initiate[2].
-
Pressurization: Purge the reactor three times with CO gas to remove ambient oxygen, then pressurize to 30 bar CO. Heat the system to 130 °C (403 K).
-
Kinetic Monitoring: Monitor the pressure drop in the CO reservoir to track the reaction kinetics in real-time. After 1 hour, cool the reactor and carefully vent the residual gas.
-
Validation: Analyze the liquid product via Gas Chromatography equipped with a Flame Ionization Detector (GC-FID). Calculate the Turnover Number (TON) by dividing the moles of acetic acid produced by the moles of Rh catalyst used.
Conclusion
The integration of 2-hydroxymethyl-5-methoxypyridine into transition metal frameworks represents a highly effective strategy for optimizing catalytic efficiency. By leveraging the hemilability of the hydroxymethyl group and the electronic push of the methoxy group, these complexes outperform traditional, unfunctionalized catalysts in both cross-coupling and carbonylation environments. For drug development professionals scaling up API synthesis, transitioning to these functionalized N-heterocyclic ligands offers a validated pathway to higher yields, lower catalyst loading, and improved process economics.
Sources
2-Hydroxy-methyl-5-methoxy-pyridine proper disposal procedures
Operational Safety and Disposal Blueprint for 2-Hydroxymethyl-5-methoxypyridine
As a Senior Application Scientist, I frequently encounter logistical challenges when scaling up syntheses involving functionalized heterocycles. 2-Hydroxymethyl-5-methoxypyridine (CAS: 127978-70-5), a critical intermediate in drug development, presents specific handling and disposal requirements due to its pyridine-based core. While it is a highly valuable building block, its biological activity and environmental persistence demand a rigorous, self-validating approach to laboratory safety and waste management.
This guide provides a comprehensive, step-by-step operational plan for the safe handling, spill recovery, and permanent disposal of 2-Hydroxymethyl-5-methoxypyridine, ensuring your laboratory remains compliant with environmental regulations while protecting personnel.
Chemical Profiling and Hazard Causality
Before designing a disposal workflow, we must understand the physicochemical properties that dictate our safety protocols. 2-Hydroxymethyl-5-methoxypyridine is a solid at room temperature, which immediately informs our spill response strategy—requiring dust mitigation rather than liquid absorption.
The compound carries specific GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). These hazards are driven by the molecule's basic pyridine nitrogen, which can interact with biological membranes and mucous tissues, alongside the methoxy and hydroxymethyl functional groups that enhance its solubility and bioavailability.
Table 1: Physicochemical and Hazard Profile Summary
| Parameter | Designation / Value | Operational Impact & Causality |
| CAS Number | 127978-70-5 | Essential for accurate EPA/RCRA waste manifesting and tracking. |
| Physical Form | Solid | Requires P261 compliance (avoid breathing dust); dictates mechanical sweeping for spills. |
| GHS Pictogram | GHS07 (Exclamation Mark) | Mandates localized exhaust ventilation (fume hood) to prevent inhalation exposure. |
| Hazard Statements | H302, H315, H319, H335 | Requires nitrile gloves, safety goggles, and lab coat to prevent dermal/ocular absorption. |
| Disposal Code | P501 | Prohibits drain disposal; mandates transfer to a licensed hazardous waste facility[1]. |
Step-by-Step Methodologies: Handling and Disposal
To maintain scientific integrity and operational safety, every protocol in your lab must be a self-validating system. This means each step includes a built-in check to confirm it was executed correctly before proceeding to the next.
Protocol A: Routine Waste Segregation and Packaging Pyridine derivatives can be toxic to aquatic life and resist standard biological degradation in municipal wastewater systems[2]. Therefore, sink disposal is strictly prohibited. The EPA mandates that such chemical intermediates be managed as hazardous waste[2][3].
-
Step 1: Primary Containment Selection.
-
Action: Select a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or glass).
-
Causality: HDPE prevents chemical leaching and provides structural integrity against accidental impacts.
-
Validation: Visually inspect the container for micro-fractures and verify the cap threading is intact before adding waste.
-
-
Step 2: Segregation of Waste Streams.
-
Action: Deposit solid waste (e.g., contaminated weigh boats, filter papers, and residual solid product) into the designated "Solid Heterocyclic Waste" container. Do not mix with strong oxidizing agents[3].
-
Causality: Pyridine rings are electron-deficient but can still undergo vigorous exothermic reactions if exposed to concentrated oxidizers.
-
Validation: Check the waste log. If oxidizers are present in the log, quarantine the container and start a new one.
-
-
Step 3: Labeling and Manifesting.
-
Action: Affix a hazardous waste label immediately upon the first drop of waste. The label must explicitly state "Hazardous Waste: 2-Hydroxymethyl-5-methoxypyridine (Toxic, Irritant)"[3].
-
Causality: Unlabeled orphan waste is a primary vector for laboratory accidents and regulatory fines.
-
Validation: The Environmental Health and Safety (EHS) officer must be able to read the CAS number and hazard profile clearly from a distance of 5 feet.
-
Protocol B: Spill Containment and Mechanical Recovery Because this compound is a solid, a spill presents a localized dust hazard (H335).
-
Step 1: Source Isolation and Evacuation.
-
Action: Immediately halt work, alert nearby personnel, and ensure the fume hood sash is lowered if the spill is inside the hood. If outside, evacuate the immediate 10-foot radius[3].
-
-
Step 2: PPE Donning.
-
Action: Equip standard PPE (lab coat, safety goggles) and don double nitrile gloves. If the spill is large and outside a ventilated area, a particulate respirator (N95 or higher) is required.
-
-
Step 3: Mechanical Recovery.
-
Action: Do not use a standard vacuum cleaner, as this will aerosolize the fine powder. Gently sweep the solid using a dedicated anti-static brush and dustpan[3].
-
Causality: Anti-static tools prevent the ignition of any co-located flammable solvent vapors, while gentle sweeping minimizes dust generation.
-
Validation: Shine a high-intensity flashlight parallel to the floor/bench to reveal any remaining micro-particulates.
-
-
Step 4: Surface Decontamination.
-
Action: Wipe the area with a damp paper towel, place the contaminated towels in the solid waste container, and seal it securely.
-
The Incineration Pathway (P501 Compliance)
The ultimate fate of 2-Hydroxymethyl-5-methoxypyridine waste must align with P501 regulations: disposal at an approved facility[1]. The industry standard for pyridine derivatives is high-temperature incineration, typically utilizing a rotary kiln or liquid injection incinerator[3].
Why incineration? The heterocyclic aromatic ring is highly stable. Thermal destruction at temperatures exceeding 1000°C ensures the complete cleavage of the carbon-nitrogen bonds, converting the molecule into simple, non-toxic oxides (CO2, H2O, and NOx, which are subsequently scrubbed from the exhaust)[3]. This eliminates the risk of groundwater contamination[2].
Workflow for the segregation, packaging, and incineration of pyridine derivative waste.
Conclusion
Proper handling of 2-Hydroxymethyl-5-methoxypyridine extends far beyond the benchtop. By understanding the causality behind its hazard profile—specifically its solid state and pyridine core—we can implement self-validating protocols that protect our teams and the environment. Strict adherence to P501 disposal codes via thermal incineration ensures that your laboratory operates at the highest standards of scientific and ecological integrity.
References
- Sigma-Aldrich. "(5-Methoxypyridine-2-yl)methanol | 127978-70-5." Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtmer_sKnuQLNo_hxZcaw8Y8HtuEHdrsJfUSzix9egyn15qgXwi--BcZACcVUSVsF__bAu529uB0mFwE5E21-bhWBWX9AaRDisbGQlez36X2H6lnHqMiNs2brLUF5Y3Lh4A4S4glXlCiEm0Wi6ebz7iWrLst559rSTefU8jJQ0IgsduonxDsb53-IMWTwcYpEtYuG2VBcwydgazCFjgU_Gtys=]
- Ambeed. "31191-08-9 | 5-Hydroxypyridine-2-carboxaldehyde | Aldehydes." Ambeed.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpNzkNi_RkD_VXbLrbeRbQzX3DJya1NOshRiJBAV_ovaUQ2G2RgBd8hZCfOyE0TNU-5jxczGSI9Fto-CoAI_djCLzPtCo4F4xIRMe5wtO0PJ8djN_5jF5cOIiF34mS9ArP5n4yqMmlxi3N]
- Agency for Toxic Substances and Disease Registry (ATSDR). "Public Health Statement for Pyridine." CDC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXMCsXEXWj9ckibF8FVRGONUFvD6NmTUWbm2xmmh4RtYIHZE3SerCPVKdaoERz3dVs32LXQeUEMLKVnCg8LekjG2OkZmho9rsZ3aymvc6zTOAobBbm8RzXhvQdWEXIw-C8WouaZLqlr14=]
- BenchChem. "Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7sq3rRXMef0_toS0-YuN6T1iPBZLzbOh_PC73y-j2opk2SRHh5iDI265udfaAZvrpvtQ7DnmPQn5bNLaFoctd5-zCR5q9n0i49k4gtYS5Ox0xuB5NS0r_tEGg7qb1Wr28ikKbQRCYHmXhURn7vxj1KchPiogwF1XPv-iiQc-48BKyYVzAhMjny65qZFPpeuhZdQbjAv5H-tVACyT_h7zALd4eGRFF0612pQ779xBGFLhxpWh2Q5V1OaBu3evU74Q9c1kTBVzN]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
